Product packaging for 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one(Cat. No.:CAS No. 189176-32-7)

3-Methyl-3-azaspiro[5.5]undec-7-en-9-one

Cat. No.: B1396734
CAS No.: 189176-32-7
M. Wt: 179.26 g/mol
InChI Key: DOIYXJBXKCODGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methyl-3-azaspiro[5.5]undec-7-en-9-one (CAS 189176-32-7) is a high-purity spirocyclic building block of significant interest in pharmaceutical and heterocyclic chemistry research. This compound features a spiro[5.5]undecane scaffold, a structure valued for its three-dimensionality and conformational rigidity, which can enhance binding selectivity and improve metabolic stability in drug candidates . It serves as a versatile synthetic intermediate, particularly as a key precursor in the Robinson annelation route for constructing complex spirocyclic systems . The synthetic utility of this compound is demonstrated in its further transformation via catalytic hydrogenation, for which using ethyl acetate as a solvent is preferred to prevent ketalization side reactions that can occur in protic solvents like methanol . With a documented purity of 97%, this chemical is intended for research applications only . All products are for laboratory research purposes and are not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B1396734 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one CAS No. 189176-32-7

Properties

IUPAC Name

3-methyl-3-azaspiro[5.5]undec-10-en-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12-8-6-11(7-9-12)4-2-10(13)3-5-11/h2,4H,3,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIYXJBXKCODGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCC(=O)C=C2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729008
Record name 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189176-32-7
Record name 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one, a spirocyclic ketone of interest in medicinal chemistry and drug development. The core of this synthesis is a base-catalyzed Robinson annulation, a classic and powerful ring-forming reaction. This document details the necessary precursors, reaction conditions, and a step-by-step experimental protocol.

Introduction to the Azaspiro[5.5]undecane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly recognized as privileged scaffolds in modern drug discovery. Their inherent three-dimensionality provides a unique topographical presentation of substituents, enabling novel interactions with biological targets. The 3-azaspiro[5.5]undecane core, in particular, offers a rigid framework that can be strategically functionalized to explore chemical space and develop potent and selective therapeutic agents.

Core Synthesis Pathway: Robinson Annulation

The most direct and established route to this compound is the Robinson annulation of N-methyl-4-piperidone with methyl vinyl ketone (MVK). This reaction proceeds in two key steps under basic conditions: a Michael addition followed by an intramolecular aldol condensation.

The overall reaction is as follows:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product N-methyl-4-piperidone MVK ReactionConditions Base (Triton B) Butanol N-methyl-4-piperidone->ReactionConditions Michael Addition Product ReactionConditions->Product Intramolecular Aldol Condensation G Start Starting Material (N-Methyl-4-piperidone) Michael_Addition Michael Addition Start->Michael_Addition MVK Reagent (Methyl Vinyl Ketone) MVK->Michael_Addition Base Catalyst (Triton B) Base->Michael_Addition Intermediate Diketone Intermediate Michael_Addition->Intermediate Aldol_Condensation Intramolecular Aldol Condensation Intermediate->Aldol_Condensation Product Final Product (this compound) Aldol_Condensation->Product

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic characteristics and a plausible synthetic methodology for the novel spirocyclic compound, 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide consolidates information from analogous structures and established spectroscopic principles to serve as a valuable resource for researchers interested in the synthesis and characterization of this and related compounds. The guide includes tabulated summaries of expected spectroscopic data, a detailed representative experimental protocol, and a workflow diagram illustrating the synthetic and analytical process.

Introduction

Spirocyclic compounds, characterized by two rings connected through a single common atom, are of significant interest in medicinal chemistry and drug development due to their rigid three-dimensional structures which can lead to high-affinity interactions with biological targets. The 3-azaspiro[5.5]undecane scaffold, in particular, offers a unique combination of a piperidine ring and a cyclohexane ring, providing a versatile platform for the development of novel therapeutic agents. The introduction of an N-methyl group and a cyclohexenone moiety, as in this compound, further functionalizes this core, opening avenues for diverse chemical modifications and biological evaluations. This guide aims to provide a foundational understanding of the key analytical and synthetic aspects of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
N-CH₃~2.3 - 2.5s-Singlet for the methyl group on the nitrogen.
-CH=CH-C=O~6.7 - 6.9d~10Vinyl proton β to the carbonyl.
-CH=CH-C=O~5.9 - 6.1d~10Vinyl proton α to the carbonyl.
N-CH₂~2.4 - 2.8m-Methylene groups adjacent to the nitrogen.
C-CH₂-C~1.8 - 2.2m-Methylene groups in the piperidine and cyclohexene rings.

Note: The exact chemical shifts and coupling patterns can vary depending on the solvent and the specific conformation of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonChemical Shift (δ, ppm)Notes
C=O~198 - 202Carbonyl carbon of the α,β-unsaturated ketone.[1]
-C H=CH-C=O~150 - 155Vinyl carbon β to the carbonyl.[2]
-CH=C H-C=O~128 - 132Vinyl carbon α to the carbonyl.[2]
Spiro C~40 - 50Quaternary spirocarbon.
N-CH₃~45 - 50N-methyl carbon.
N-CH₂~50 - 60Methylene carbons adjacent to the nitrogen.
C-CH₂-C~25 - 40Methylene carbons in the piperidine and cyclohexene rings.
Table 3: Predicted IR and Mass Spectrometry Data
Spectroscopic MethodKey PeaksNotes
IR Spectroscopy ~1670 - 1690 cm⁻¹Strong absorption due to the C=O stretching of the conjugated ketone.[3][4]
~1600 - 1620 cm⁻¹C=C stretching of the enone system.
~2950 - 2800 cm⁻¹C-H stretching of the alkyl groups.
Mass Spectrometry M⁺ = 193.28Expected molecular ion peak for C₁₂H₁₉NO.

Experimental Protocols

Synthesis of this compound via Robinson Annulation

This procedure involves a two-step sequence: a Michael addition followed by an intramolecular aldol condensation.

Step 1: Michael Addition

  • To a solution of 1-methyl-4-piperidone (1.0 eq) in a suitable solvent (e.g., ethanol or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium ethoxide or potassium tert-butoxide (1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes to facilitate the formation of the enolate.

  • Slowly add methyl vinyl ketone (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,5-diketone intermediate.

Step 2: Intramolecular Aldol Condensation and Dehydration

  • Dissolve the crude 1,5-diketone intermediate in a suitable solvent (e.g., ethanol or toluene).

  • Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate).

  • Heat the reaction mixture to reflux for 4-8 hours. A Dean-Stark apparatus can be used if toluene is the solvent to remove the water formed during the reaction.

  • Monitor the formation of the α,β-unsaturated ketone product by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization:

The structure of the final product would be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, comparing the obtained data with the predicted values.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization start Start: 1-Methyl-4-piperidone & Methyl Vinyl Ketone michael Michael Addition (Base Catalyzed) start->michael intermediate Intermediate: 1,5-Diketone michael->intermediate aldol Intramolecular Aldol Condensation & Dehydration intermediate->aldol product Product: This compound aldol->product purification Purification (Column Chromatography) product->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms final_product Pure Characterized Product nmr->final_product ir->final_product ms->final_product

Caption: Synthetic and analytical workflow for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic and synthetic aspects of this compound. The presented data and protocols are based on well-established chemical principles and data from analogous compounds, offering a solid starting point for researchers aiming to synthesize and study this and related spirocyclic systems. The unique structural features of this compound make it an attractive target for further investigation in the context of drug discovery and development. Future experimental work is needed to validate the predicted spectroscopic data and optimize the proposed synthetic route.

References

An In-depth Technical Guide to 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the spirocyclic compound 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced biological activity and improved pharmacokinetic profiles. This document collates the available data on this compound, including its structural information, calculated properties, and a representative synthetic protocol. Due to the limited availability of experimental data in peer-reviewed literature, some properties are calculated, and a general synthetic methodology is proposed based on established chemical principles for analogous structures.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₁H₁₇NO[1]
Molecular Weight 179.26 g/mol Calculated
CAS Number 189176-32-7[1][2]
Canonical SMILES CN1CCC2(CC1)C=CC(=O)CC2-
Physical Properties
PropertyValueExperimental Conditions
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound have not been reported in the available literature. Characterization of this compound would typically involve the following analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of hydrogen atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

  • IR (Infrared) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) and alkene (C=C) stretches.

  • MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern.

Synthesis Methodology

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be devised based on the well-established Robinson annulation reaction, which is a common method for the formation of six-membered rings in compounds such as cyclohexenones. A similar approach has been described for the synthesis of related oxaspiro compounds.[3]

Proposed Experimental Protocol: Robinson Annulation Approach

This proposed protocol is a representative methodology and would require optimization for specific laboratory conditions.

Materials:

  • N-Methyl-4-piperidone

  • Methyl vinyl ketone (MVK)

  • A suitable base (e.g., sodium ethoxide, potassium hydroxide)

  • A suitable solvent (e.g., ethanol, methanol)

  • Acid for workup (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Enolate Formation: N-Methyl-4-piperidone is treated with a base in a suitable solvent to generate the corresponding enolate.

  • Michael Addition: The enolate undergoes a Michael addition reaction with methyl vinyl ketone. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

  • Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl intermediate is then subjected to an intramolecular aldol condensation, usually by heating the reaction mixture, to form the six-membered ring.

  • Dehydration: The aldol addition product readily dehydrates under the reaction conditions to yield the α,β-unsaturated ketone, this compound.

  • Workup and Purification: The reaction is quenched with an acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

G Proposed Synthesis Workflow start Start Materials: N-Methyl-4-piperidone Methyl Vinyl Ketone enolate Enolate Formation (Base Treatment) start->enolate michael Michael Addition enolate->michael aldol Intramolecular Aldol Condensation & Dehydration michael->aldol workup Workup and Purification aldol->workup product Final Product: This compound workup->product

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is no available information in the searched scientific literature regarding the biological activity of this compound or its interaction with any signaling pathways. Spirocyclic compounds, in general, are recognized as privileged structures in drug discovery, and various azaspiro derivatives have shown biological activities, including potential as antitumor agents and GABA receptor antagonists.[4][5] However, the specific biological profile of the title compound remains to be investigated.

G Biological Activity Investigation Workflow compound This compound screening High-Throughput Screening (e.g., Cell-based assays, Target-based assays) compound->screening hit_id Hit Identification and Validation screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt preclinical Preclinical Studies (In vivo efficacy, Toxicology) lead_opt->preclinical

Caption: A general workflow for investigating the biological activity of a novel compound.

Conclusion

This compound is a spirocyclic compound with potential for further investigation in the field of medicinal chemistry. This guide has consolidated the limited available information and provided a foundation for future research by outlining its known properties and proposing a viable synthetic route. Further experimental studies are necessary to fully characterize its physical, chemical, and biological properties. The unique three-dimensional structure of this compound makes it an interesting candidate for the development of novel therapeutic agents.

References

Characterization of Novel Azaspiro Ketones: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspirocycles, particularly azaspiro ketones, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their rigid, three-dimensional structures offer a unique scaffold that can improve pharmacological properties such as target selectivity, metabolic stability, and aqueous solubility.[1][2][3] The incorporation of a ketone functional group provides a key site for interaction with biological targets and a handle for further synthetic modification. This guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel azaspiro ketones, offering detailed protocols and data for researchers in the field. The growing interest in these compounds stems from their potential as bioisosteres for common motifs like piperidine and piperazine, potentially leading to novel therapeutics with improved efficacy and safety profiles.[1][4][5]

Synthesis and Spectroscopic Characterization

The construction of the azaspirocyclic core is a key challenge in organic synthesis.[4] Various methodologies have been developed, often focusing on the creation of the critical all-carbon quaternary center.

Synthetic Strategies

Modern synthetic approaches to azaspiro ketones include:

  • Strain-Release Driven Spirocyclization: This method utilizes the inherent ring strain of precursors like azabicyclo[1.1.0]butane (ABB) fragments to drive the formation of the spirocyclic system.[2][6]

  • Intramolecular Cyclization: One-pot spirocyclization of keto-sulfonamides via ynamides offers a direct route to azaspiro compounds.[3]

  • [2+2] Cycloaddition: Thermal [2+2] cycloaddition reactions can be employed to create spirocyclic β-lactams, which can be subsequently reduced to the desired azaspiroalkane core.[1]

  • Domino Radical Bicyclization: This process involves the formation and capture of alkoxyaminyl radicals to construct the 1-azaspiro[4.4]nonane skeleton.[7]

The general workflow for the synthesis and characterization of these compounds is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation A Starting Materials (e.g., Cyclic Ketones, Amines) B Key Reaction (e.g., Spirocyclization, Cycloaddition) A->B C Crude Product B->C D Column Chromatography C->D E Spectroscopic Analysis (NMR, IR, MS) D->E F Purity Analysis (HPLC) D->F G Structure Confirmation E->G F->G H In vitro Assays G->H

Caption: A general experimental workflow for azaspiro ketone synthesis and evaluation.
Spectroscopic Analysis

The structural elucidation of azaspiro ketones relies on a combination of spectroscopic techniques. The key spectral features are summarized below.

Technique Functional Group/Structural Feature Characteristic Signal
Infrared (IR) Spectroscopy Carbonyl (C=O)Strong absorption at 1660–1770 cm⁻¹[8]
N-H (for secondary amines)Moderate absorption at 3300–3500 cm⁻¹
¹H NMR Spectroscopy Protons α to CarbonylDeshielded signal at 2.0–2.5 ppm[9]
Aldehyde Proton (if present)Singlet at 9–10 ppm[10]
¹³C NMR Spectroscopy Carbonyl Carbon (C=O)Signal at 190–220 ppm[9][10]
Spirocyclic CarbonQuaternary carbon signal, typically downfield
Mass Spectrometry (MS) Molecular Ion (M⁺)Typically an observable peak[10]
Fragmentationα-cleavage (cleavage of bonds adjacent to the carbonyl)[9][11]
FragmentationMcLafferty Rearrangement (for ketones with a γ-hydrogen)[10][11]

Biological Activity and Signaling Pathways

Novel azaspiro ketones have shown significant promise as anticancer agents. Studies have demonstrated their ability to induce apoptosis and arrest the cell cycle in various cancer cell lines.[12][13]

Anticancer Activity

A series of oxa/azaspiro[6][13]trienone derivatives were synthesized and evaluated for their anticancer properties against human cancer cell lines. Several compounds exhibited potent activity, particularly against breast cancer (MCF-7).[12]

Compound Cell Line GI₅₀ (μM) Reference
9b MCF-7 (Breast)< 2[12]
9e MCF-7 (Breast)< 2[12]
4c HeLa (Cervical)14.5[13]
4e HeLa (Cervical)4.2[13]
4e CT26 (Colon)4.8[13]
4i K562 (Leukemia)24.1[13]
Mechanism of Action: Apoptosis Induction

Detailed mechanistic studies on representative compounds revealed that they induce apoptosis through the intrinsic, mitochondria-mediated pathway.[12] This involves the disruption of the mitochondrial membrane potential (ΔΨm), generation of reactive oxygen species (ROS), and activation of caspase-9. Furthermore, these compounds modulate the expression of key regulatory proteins in the p53 pathway.[12]

Caption: Proposed signaling pathway for azaspiro ketone-induced apoptosis.[12]

Experimental Protocols

Protocol 1: General Synthesis of Azaspiro[6][13]trienones

This protocol is adapted from the synthesis of oxa/azaspiro[6][13]trienone derivatives.[12]

  • Starting Material Preparation: Dissolve the appropriate N-substituted-4-hydroxyaniline in a suitable solvent (e.g., acetonitrile).

  • Oxidative Cyclization: Add an oxidizing agent, such as phenyliodine(III) diacetate (PIDA), to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for the specified time (e.g., 2-4 hours) and monitor the progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired azaspiro ketone.

Protocol 2: Cell Viability (MTS) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[13]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, CT26) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized azaspiro ketones (e.g., 0.1 to 100 µM) in fresh medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the GI₅₀/IC₅₀ value (the concentration that inhibits cell growth by 50%) using appropriate software.

Protocol 3: Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis.[12]

  • Cell Lysis: Treat cells with the test compound for the desired time, then wash with PBS and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

Novel azaspiro ketones represent a valuable and promising class of scaffolds for the development of new therapeutic agents, particularly in oncology. Their unique three-dimensional structure provides a foundation for designing molecules with enhanced drug-like properties. The synthetic routes are becoming more modular and efficient, allowing for the creation of diverse chemical libraries.[6][14] Mechanistic studies have revealed that their anticancer effects are often mediated through the induction of apoptosis via well-defined signaling pathways.[12] The detailed characterization data and experimental protocols provided in this guide serve as a comprehensive resource for researchers aiming to explore and advance this exciting area of medicinal chemistry.

References

Physical and chemical properties of "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature and chemical databases reveals a significant scarcity of detailed information regarding the physical and chemical properties, experimental protocols, and biological activities of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one. While the fundamental molecular details can be established, a thorough technical guide as requested cannot be compiled at this time due to the limited publicly accessible data.

This document summarizes the confirmed information and highlights the areas where data is currently unavailable.

Core Molecular Information

Based on data from chemical suppliers, the following basic properties of this compound have been identified:

PropertyValueSource
Molecular Formula C₁₁H₁₇NOChemical Supplier Databases
Molecular Weight 179.26 g/mol Chemical Supplier Databases
CAS Number 189176-32-7Chemical Supplier Databases

Physical and Chemical Properties

A thorough search for experimentally determined physical and chemical properties of this compound did not yield any specific data. Information regarding properties such as melting point, boiling point, solubility, density, and spectral data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, IR) is not available in the public domain.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not described in the surveyed literature. While general synthetic methods for azaspirocyclic compounds exist, a specific, validated protocol for this particular molecule could not be located.

Biological Activity and Signaling Pathways

There is currently no available information on the biological activity of this compound. Consequently, no associated signaling pathways or experimental workflows for biological evaluation have been described. The general class of azaspiro compounds is of interest in medicinal chemistry for its potential therapeutic applications, but specific studies on this molecule have not been published or are not readily accessible.

Mandatory Visualizations

Due to the lack of information on signaling pathways, experimental workflows, or logical relationships pertaining to this compound, the creation of Graphviz diagrams as requested is not possible.

Conclusion

The information required to create an in-depth technical guide or whitepaper on this compound is not currently available in publicly accessible scientific literature and chemical databases. While its basic molecular formula and weight are known, crucial data on its physical and chemical properties, experimental protocols, and biological significance are absent. Further research and publication in peer-reviewed journals would be necessary to provide the detailed technical information sought by researchers, scientists, and drug development professionals.

"3-Methyl-3-azaspiro[5.5]undec-7-en-9-one" CAS number and database information

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 189176-32-7

This technical guide provides a comprehensive overview of the chemical compound 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one, including its database information, a general discussion of its synthesis, and its potential relevance in medicinal chemistry. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide also draws upon information from closely related azaspirocyclic structures to provide a broader context for researchers, scientists, and drug development professionals.

Database and Chemical Information

The compound this compound is registered under the CAS number 189176-32-7.[1][2] It is a spirocyclic compound featuring a nitrogen-containing heterocyclic ring fused to a cyclohexene ring system. The core structure is a 3-azaspiro[5.5]undecane, with a methyl group on the nitrogen atom, a double bond in the cyclohexene ring, and a ketone functional group.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 189176-32-7Amadis Chemical[1], Guidechem[2]
Molecular Formula C11H17NOAmadis Chemical[1]
IUPAC Name This compoundAmadis Chemical[1]

Synthesis Strategies for Azaspirocyclic Compounds

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, the synthesis of related azaspiro compounds often involves multi-component reactions or cyclization strategies.

General Synthetic Approach:

A plausible synthetic route could involve the construction of the spirocyclic core through a key cyclization step. One common method for creating similar spiro-N-heterocycles is the aza-Diels-Alder reaction or an intramolecular Mannich reaction. The general workflow for a potential synthesis is outlined below.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A Cyclohexenone Derivative D Mannich Reaction / Cyclization A->D B Methylamine B->D C Formaldehyde or equivalent C->D E This compound D->E G Start This compound Scaffold Mod Chemical Modification (e.g., at the enone) Start->Mod Lib Library of Derivatives Mod->Lib Screen Biological Screening Lib->Screen Hit Hit Identification Screen->Hit Lead Lead Optimization Hit->Lead Drug Potential Drug Candidate Lead->Drug

References

The Ascent of Azaspiro Compounds: A Technical Guide to their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspiro compounds, characterized by a spirocyclic scaffold containing at least one nitrogen atom, have emerged as a privileged structural motif in modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer significant advantages in drug design, enabling precise spatial orientation of functional groups and leading to improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the discovery and history of azaspiro compounds, a detailed overview of key synthetic methodologies, and a look into their diverse applications in targeting various signaling pathways.

A Historical Perspective: From Stereochemical Foundations to Modern Drug Discovery

The conceptual groundwork for understanding the three-dimensional nature of molecules, including spirocycles, was laid by pioneers like Vladimir Prelog. His work on stereochemistry and the synthesis of complex molecules such as adamantane, while not an azaspiro compound itself, was instrumental in developing the principles of conformational analysis that are critical for designing and understanding spirocyclic systems.[1][2][3][4][5]

A significant milestone in the history of bioactive azaspiro compounds was the synthesis of Buspirone in 1968.[6][7] Initially investigated as an antipsychotic, its unique anxiolytic properties were later recognized, leading to its approval for the treatment of generalized anxiety disorder. Buspirone's discovery highlighted the therapeutic potential of the azaspiro[4.5]decane scaffold and spurred further interest in this class of compounds.

The early 21st century witnessed a surge in the development of synthetic methods for accessing diverse azaspirocyclic cores. A pivotal moment came in 2010 when the research group of Erick M. Carreira reported a practical synthesis of 2-azaspiro[3.3]heptane and its derivatives, proposing them as valuable bioisosteres for the ubiquitous piperidine ring in drug candidates.[8][9][10][11][12][13][14] This work opened up new avenues for scaffold hopping and lead optimization, solidifying the importance of small, strained azaspirocycles in medicinal chemistry.

Key Synthetic Methodologies

The construction of the sterically demanding spirocyclic core of azaspiro compounds has necessitated the development of innovative and robust synthetic strategies. This section details some of the most significant and widely adopted methods.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions are a powerful tool for the construction of four-membered rings, which are common components of medicinally relevant azaspirocycles like azaspiro[3.3]heptanes. A notable example is the thermal cycloaddition of an endocyclic alkene with an isocyanate, followed by reduction of the resulting β-lactam to afford the desired 1-azaspiro[3.3]heptane.[13]

Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane via [2+2] Cycloaddition

  • Step 1: [2+2] Cycloaddition. A solution of the starting endocyclic alkene and Graf's isocyanate (ClO₂S-NCO) in an appropriate high-boiling solvent (e.g., toluene, xylene) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude spirocyclic β-lactam is purified by column chromatography.

  • Step 2: Reduction of the β-Lactam. To a solution of the purified β-lactam in an anhydrous ethereal solvent (e.g., THF, diethyl ether) at 0 °C is added a solution of a reducing agent, such as alane (AlH₃), dropwise. The reaction is stirred at room temperature until complete consumption of the starting material is observed by TLC. The reaction is then carefully quenched with a saturated aqueous solution of sodium sulfate, and the resulting solid is filtered off. The filtrate is concentrated, and the crude 1-azaspiro[3.3]heptane is purified by distillation or column chromatography.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of highly functionalized azaspiro compounds.[11]

Experimental Protocol: Three-Component Synthesis of Azaspirononatriene Derivatives [11]

  • A mixture of an alkyl isocyanide (1.0 eq), a dialkyl acetylenedicarboxylate (1.0 eq), and a 4-arylidene-isoxazol-5(4H)-one derivative (1.0 eq) in toluene is heated at 110 °C.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford the desired 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivative.

Reductive Amination and Subsequent Cyclization

Reductive amination of a suitable aldehyde or ketone followed by an intramolecular cyclization is a versatile strategy for constructing azaspirocycles. This approach allows for the introduction of diverse substituents on the nitrogen atom.

Experimental Protocol: Synthesis of 2,6-Diazaspiro[3.3]heptanes via Reductive Amination and Cyclization [11]

  • Step 1: Reductive Amination. To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) and a primary amine or aniline (1.0 eq) in dichloroethane is added acetic acid (1.0 eq). The mixture is stirred at room temperature to form the iminium ion. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred until completion. The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated to give the crude amine.

  • Step 2: Cyclization. The crude amine is dissolved in THF, and potassium tert-butoxide (2.2 eq) is added. The reaction mixture is heated to 70 °C in a sealed tube. After completion, the reaction is cooled, filtered, and the solvent is evaporated. The crude product is purified by column chromatography to yield the 2,6-diazaspiro[3.3]heptane.

Quantitative Data Summary

The following tables summarize typical reaction yields for the synthesis of various azaspiro compounds using the methodologies described above.

Azaspiro Compound ClassReactantsReagents & ConditionsYield (%)Reference
1-Azaspiro[3.3]heptanesEndocyclic alkene, Graf's isocyanate1. Toluene, heat; 2. AlH₃, THFNot specified[13]
1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-trienesAlkyl isocyanide, Dialkyl acetylenedicarboxylate, 4-Arylidene-isoxazol-5(4H)-oneToluene, 110 °C75-95%[11]
2,6-Diazaspiro[3.3]heptanes1-Benzyl-3-chloromethylazetidine-3-carbaldehyde, Primary amine1. NaBH(OAc)₃, DCE; 2. t-BuOK, THF, 70 °CGood[11]
5-Azaspiro[2.4]heptanesN-diphenylphosphinoylimine, alkyne, zirconocene hydrochloride, diiodomethaneMulticomponent condensation followed by ring-closing metathesisNot specified[9]
Bioactive Azaspiro CompoundTargetActivityIC₅₀/KᵢReference
Buspirone5-HT₁ₐ ReceptorPartial AgonistKᵢ = 25 nM[6]
Diazaspiro[3.3]heptane derivativeDopamine D₃ ReceptorAntagonistKᵢ = 25.6 nM[2][10]
6-Azaspiro[2.5]octane derivativeM₄ Muscarinic Acetylcholine ReceptorAntagonistHigh potency[12]
Azaspiro[4.5]decane derivativeσ₁ ReceptorLigandKᵢ = 5.4 nM

Azaspiro Compounds in Signaling Pathways

The unique structural features of azaspiro compounds have been leveraged to design potent and selective modulators of various biological targets. This section illustrates the interaction of representative azaspiro compounds with key signaling pathways.

Buspirone and the Serotonin 5-HT₁ₐ Receptor Pathway

Buspirone exerts its anxiolytic effects primarily through its action as a partial agonist at postsynaptic serotonin 5-HT₁ₐ receptors and a full agonist at presynaptic 5-HT₁ₐ autoreceptors.[6][7][15] Activation of these G protein-coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequent downstream effects on neuronal excitability.

Buspirone_5HT1A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Buspirone Buspirone Receptor 5-HT1A Receptor Buspirone->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates

Caption: Buspirone-mediated 5-HT1A receptor signaling pathway.

Azaspiro Compounds as Dopamine D₂/D₃ Receptor Antagonists

Several azaspiro compounds have been developed as potent and selective antagonists of dopamine D₂ and D₃ receptors, which are implicated in various neuropsychiatric disorders.[2][3][10][16][17] By blocking the binding of dopamine, these antagonists inhibit the downstream signaling cascade, which involves the inhibition of adenylyl cyclase and modulation of ion channel activity.

Dopamine_Antagonist_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine Receptor Dopamine D2/D3 Receptor Dopamine->Receptor binds Antagonist Azaspiro D2/D3 Antagonist Antagonist->Receptor blocks G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA PKA cAMP->PKA activates Neuronal Decreased Neuronal Excitability PKA->Neuronal leads to

Caption: Antagonism of Dopamine D2/D3 receptor signaling by an azaspiro compound.

Azaspiro Compounds as Nicotinic Acetylcholine Receptor (nAChR) Modulators

Azaspiro compounds have also been designed to modulate the activity of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes.[4][18][19] As allosteric modulators, these compounds can enhance or inhibit the receptor's response to acetylcholine, offering a nuanced approach to therapeutic intervention.

nAChR_Modulator_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine Receptor Nicotinic Acetylcholine Receptor (nAChR) ACh->Receptor binds Modulator Azaspiro nAChR Modulator Modulator->Receptor modulates Ion_Channel Ion Channel Receptor->Ion_Channel opens Depolarization Membrane Depolarization Ion_Channel->Depolarization leads to Ions Na+, Ca2+ Ions->Ion_Channel Downstream Downstream Signaling Depolarization->Downstream

Caption: Modulation of nicotinic acetylcholine receptor signaling by an azaspiro compound.

Conclusion and Future Directions

The journey of azaspiro compounds from curiosities of stereochemistry to vital components of modern drug discovery pipelines is a testament to the power of synthetic innovation and a deep understanding of structure-activity relationships. The ability to rigidly control the spatial presentation of pharmacophoric elements has made azaspirocycles indispensable tools for medicinal chemists.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods to access novel and complex azaspiro scaffolds. The exploration of new bioisosteric relationships and the application of azaspiro compounds to a wider range of biological targets, including protein-protein interactions and epigenetic modulators, will undoubtedly continue to expand their therapeutic impact. As our understanding of complex biological systems grows, the precision and versatility offered by azaspiro compounds will ensure their continued prominence in the quest for new and improved medicines.

References

Biological Screening of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spirocyclic scaffold is a prominent feature in numerous natural products and pharmacologically active compounds, prized for its rigid three-dimensional structure that allows for precise orientation of functional groups and interaction with biological targets. The "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one" core represents a synthetically accessible and versatile template for the development of novel therapeutic agents. While specific biological screening data for this exact molecule is limited in publicly available literature, the broader class of azaspiro[5.5]undecane derivatives has been the subject of significant investigation, revealing a range of promising biological activities.

This technical guide provides an in-depth overview of the biological screening of derivatives based on the azaspiro[5.5]undecane framework, with a focus on anticancer and antimicrobial activities. It includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of experimental workflows and relevant biological pathways to aid researchers in this field.

Biological Activities of Azaspiro[5.5]undecane Derivatives

Derivatives of the azaspiro[5.5]undecane core and related spiro compounds have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity:

Several studies have reported the cytotoxic effects of spiro compounds against various cancer cell lines. The mechanisms of action are diverse and appear to be dependent on the specific substitutions on the spirocyclic core. Some derivatives have been shown to induce apoptosis, interfere with the cell cycle, or inhibit key enzymes involved in cancer progression. For instance, spiro-oxindole derivatives have been noted to act as inhibitors of tubulin polymerization and the p53-MDM2 interaction.[1]

Antimicrobial Activity:

The antimicrobial properties of azaspiro compounds have been evaluated against a range of pathogenic bacteria and fungi.[2][3][4] The structural modifications on the azaspiro ring system play a crucial role in determining the spectrum and potency of antimicrobial activity. Some derivatives have shown promising activity against Gram-positive bacteria, such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).[5][6] The mechanism of action for some spiro compounds is believed to involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes like DNA gyrase.[6]

Data Presentation

The following tables summarize quantitative data from the biological screening of various spirocyclic derivatives, providing a comparative overview of their activities.

Table 1: Anticancer Activity of Spirocyclic Derivatives

Compound IDCancer Cell LineAssay TypeActivity (IC50)Reference
Compound Series 1 HCT-116MTT Assay92.2 - 120.1 nM[7]
PC-3MTT AssayModerate Inhibition[7]
Compound 6e MCF-7MTT Assay2.97 µM[8]
DU 145MTT Assay3.11 µM[8]
Spiro-fused Barbiturates K562, Jurkat, HeLa, CT26Not Specified4.2 - 24.1 µM[1]

Table 2: Antimicrobial Activity of Spirocyclic Derivatives

Compound IDMicrobial StrainAssay TypeActivity (MIC)Reference
Spiro-4H-pyran derivatives (5a, 5b, 5f, 5g, 5i) S. aureusMIC AssayLow MIC values reported[2]
Spiro-4H-pyran derivative (5d) Clinical S. aureusMicrobroth Dilution32 µg/mL[4][9]
Clinical S. pyogenesMicrobroth Dilution64 µg/mL[4][9]
Spiro-indoline derivative (44) S. aureusMIC Assay2 µg/mL[5]
Spiro-thiazolidine derivative (34) MRSAMIC Assay62.5 µg/mL[5][6]
Spiro-thiazolidine derivative (34) with Silver Nanoparticles MRSAMIC Assay3.81 µg/mL[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following are protocols for two key assays commonly used in the evaluation of anticancer and antimicrobial activities.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[11]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution, or acidified isopropanol)[3]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[3] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After overnight incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[3]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][11]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[10][11]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[12][13]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the wells are observed for microbial growth (turbidity). The lowest concentration of the compound at which no growth is observed is the MIC.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds (dissolved in a suitable solvent)

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well is typically 50-100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism from a fresh culture on an agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the compound dilutions. This will further dilute the compound concentrations by a factor of two.

  • Controls: Include a positive control well (broth and inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 16-24 hours.[12]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at a specific wavelength (e.g., 600 nm).

  • Data Recording: Record the MIC value for each compound against each tested microorganism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Biological_Screening_Workflow General Biological Screening Workflow cluster_0 Compound Synthesis and Library Generation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo and Preclinical Studies A Parent Compound (this compound) B Derivative Synthesis A->B C Compound Library B->C D Primary Screening (e.g., Single High Concentration) C->D E Hit Identification D->E Active Compounds F Dose-Response Assays (IC50 / MIC Determination) E->F G Lead Compound Selection F->G H Target Identification/ Validation G->H J Animal Models G->J I Pathway Analysis H->I K ADMET Studies J->K L Candidate Drug K->L

Caption: A generalized workflow for the biological screening and development of novel drug candidates.

SAR_Concept Structure-Activity Relationship (SAR) Concept cluster_derivatives Derivatives cluster_activity Biological Activity Core Azaspiro[5.5]undecane Core Structure D1 Derivative 1 (R1 Substitution) Core->D1 D2 Derivative 2 (R2 Substitution) Core->D2 D3 Derivative 3 (R3 Substitution) Core->D3 A1 High Activity D1->A1 Screening A3 Low/No Activity D2->A3 Screening A2 Moderate Activity D3->A2 Screening SAR SAR Analysis: Relate structural changes to activity changes A1->SAR A2->SAR A3->SAR

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) studies.

Apoptosis_Pathway Simplified Apoptosis Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound Spirocyclic Derivative (Anticancer Agent) Cell Cancer Cell Compound->Cell Mito Mitochondrial Stress Cell->Mito Induces Receptor Death Receptors (e.g., Fas, TRAIL) Cell->Receptor Activates Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Receptor->Casp8 Casp8->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Caption: A simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

Methodological & Application

Synthesis of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one via Robinson Annelation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the novel aza-spirocyclic compound, 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one, utilizing the Robinson annulation reaction. This method offers an efficient pathway to construct the spirocyclic core, which is a valuable scaffold in medicinal chemistry and drug discovery.

Introduction

The Robinson annulation is a powerful and widely used method in organic synthesis for the formation of a six-membered ring. The reaction proceeds through a tandem Michael addition and intramolecular aldol condensation.[1][2] This protocol adapts the classical Robinson annulation to an "aza-Robinson annulation" for the synthesis of nitrogen-containing spirocycles.[3][4] Spirocyclic frameworks are of significant interest in drug development due to their rigid structures and three-dimensional diversity.

The target molecule, this compound, is synthesized from the readily available starting materials, 1-methyl-4-piperidone and methyl vinyl ketone (MVK). The reaction sequence involves the formation of a key intermediate through a Michael addition, which then undergoes an intramolecular aldol condensation to yield the desired spirocyclic enone.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below.

Reaction_Scheme cluster_reactants Reactants cluster_product Product 1-methyl-4-piperidone 1-Methyl-4-piperidone Intermediate Diketone Intermediate 1-methyl-4-piperidone->Intermediate + MVK (Michael Addition) MVK Methyl Vinyl Ketone Product This compound Intermediate->Product Intramolecular Aldol Condensation

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound.

Materials and Methods

Reagents:

  • 1-Methyl-4-piperidone (98% purity)

  • Methyl vinyl ketone (99% purity, stabilized)

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium sulfate (anhydrous)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

Synthesis Protocol

The synthesis is performed in a two-step, one-pot procedure.

  • Michael Addition:

    • To a solution of 1-methyl-4-piperidone (1.0 eq) in a mixture of anhydrous ethanol and toluene (1:1 v/v), add sodium ethoxide (0.1 eq) at room temperature under an inert atmosphere.

    • Stir the mixture for 15 minutes to ensure the formation of the enolate.

    • Slowly add methyl vinyl ketone (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The Michael addition is typically complete within 4-6 hours.

  • Intramolecular Aldol Condensation and Dehydration:

    • After the completion of the Michael addition, continue to reflux the reaction mixture to promote the intramolecular aldol condensation and subsequent dehydration. This step is typically complete within 12-18 hours.

    • Monitor the formation of the final product by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

ParameterValue
Reactant Stoichiometry
1-Methyl-4-piperidone1.0 eq
Methyl Vinyl Ketone1.2 eq
Sodium Ethoxide0.1 eq
Reaction Conditions
SolventEthanol:Toluene (1:1)
TemperatureReflux
Reaction Time24 hours (total)
Product Information
Yield Not Reported
Appearance Not Reported
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol

Note: Specific yield and appearance are not yet reported in the literature for this exact compound and would need to be determined experimentally.

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Reaction_Mechanism cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Start 1-Methyl-4-piperidone Enolate Enolate Formation (Base) Start->Enolate Michael_Adduct Diketone Intermediate Enolate->Michael_Adduct + Michael_Acceptor Methyl Vinyl Ketone Aldol_Enolate Enolate Formation (Intramolecular) Michael_Adduct->Aldol_Enolate Cyclization Cyclization Aldol_Enolate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Reaction mechanism of the aza-Robinson annulation.

Experimental_Workflow Start Mix Reactants (1-Methyl-4-piperidone, NaOEt, Solvent) MVK_Addition Add Methyl Vinyl Ketone Start->MVK_Addition Reflux_Michael Reflux (4-6h) Michael Addition MVK_Addition->Reflux_Michael Reflux_Aldol Continue Reflux (12-18h) Aldol Condensation Reflux_Michael->Reflux_Aldol Quench Quench with NH4Cl (aq) Reflux_Aldol->Quench Extraction Extract with DCM Quench->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis.

Conclusion

The aza-Robinson annulation provides a direct and efficient method for the synthesis of this compound. This protocol offers a valuable tool for medicinal chemists and drug development professionals for the construction of novel spirocyclic scaffolds. Further optimization of reaction conditions and exploration of substrate scope could lead to a wider range of aza-spirocyclic compounds with potential biological activities. Experimental determination of the yield and thorough characterization of the final product are essential next steps.

References

Application Notes and Protocols for the Hydrogenation of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential hydrogenation techniques for the synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one and related saturated derivatives from 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one. The described protocols are based on established methods for the hydrogenation of analogous α,β-unsaturated ketones and cyclic enones, offering a starting point for optimization in the context of this specific azaspirocyclic scaffold.

Introduction

This compound is a spirocyclic compound featuring a conjugated enone system within a cyclohexene ring and a tertiary amine. The selective hydrogenation of the carbon-carbon double bond is a key transformation to access the corresponding saturated ketone, 3-Methyl-3-azaspiro[5.5]undecan-9-one, a valuable building block in medicinal chemistry. Further reduction of the ketone functionality can yield the corresponding alcohol. The stereochemical outcome of these reductions is of significant importance, potentially leading to a mixture of diastereomers. This document outlines various catalytic systems and detailed protocols to guide the selective hydrogenation of this target molecule.

Hydrogenation Strategies

The primary transformations to consider are the selective reduction of the C=C bond of the enone system and the potential subsequent or simultaneous reduction of the C=O bond.

G cluster_substrate Starting Material cluster_products Potential Products start This compound ketone 3-Methyl-3-azaspiro[5.5]undecan-9-one start->ketone Selective C=C Hydrogenation alcohol 3-Methyl-3-azaspiro[5.5]undecan-9-ol start->alcohol Concomitant C=C and C=O Hydrogenation ketone->alcohol C=O Reduction G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Suspend this compound in solvent (e.g., Ethanol, Ethyl Acetate) B Add Pd/C (5-10 mol%) to the solution A->B C Place the mixture in a hydrogenation apparatus B->C D Purge the system with H2 gas C->D E Pressurize with H2 (1-5 atm) D->E F Stir vigorously at room temperature E->F G Monitor reaction by TLC/GC-MS F->G H Filter the reaction mixture through Celite® G->H I Concentrate the filtrate under reduced pressure H->I J Purify the crude product by chromatography I->J G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation cluster_workup Work-up A Dissolve Rh(I) precursor (e.g., [Rh(COD)₂]BF₄) and chiral ligand (e.g., (S)-BINAP) in a degassed solvent B Stir to form the active catalyst A->B C Add the substrate solution to the catalyst B->C D Pressurize with H₂ (10-50 atm) C->D E Stir at the specified temperature D->E F Monitor reaction by chiral HPLC/GC G Concentrate the reaction mixture F->G H Purify by column chromatography G->H G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve the substrate and Ru catalyst in isopropanol B Add a base (e.g., KOH or t-BuOK) A->B C Heat the mixture to reflux B->C D Stir for the required time C->D E Monitor by TLC/GC-MS F Cool the reaction and quench with water E->F G Extract with an organic solvent F->G H Dry, concentrate, and purify G->H G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Carefully wash Raney Ni with the reaction solvent (e.g., Ethanol) B Add the washed Raney Ni to a solution of the substrate A->B C Place in a hydrogenation apparatus and purge with H₂ B->C D Pressurize with H₂ (1-10 atm) C->D E Stir at room temperature or with gentle heating D->E F Monitor by TLC/GC-MS G Carefully filter the catalyst F->G H Concentrate the filtrate and purify G->H

Application Notes and Protocols for Azaspiro[5.5]undecane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive review of scientific literature reveals a significant lack of specific data regarding the medicinal chemistry applications of "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one". Therefore, these application notes and protocols are based on structurally related azaspiro[5.p]undecane scaffolds that have been investigated for various therapeutic purposes. These notes are intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential of this class of compounds.

Introduction to Azaspiro[5.5]undecane Scaffolds

The azaspiro[5.5]undecane framework, characterized by two rings sharing a single carbon atom with at least one nitrogen atom in the spirocyclic system, represents a privileged scaffold in medicinal chemistry. The rigid, three-dimensional nature of this spirocyclic system offers a unique topographical presentation of substituents, which can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties compared to their flatter, aromatic counterparts.[1] Derivatives of this core structure have been explored for a wide range of therapeutic applications, including oncology, infectious diseases, and neurological disorders.

Application Note 1: Diazaspiro[5.5]undecane Derivatives as Enzyme Inhibitors

Background: The diazaspiro[5.5]undecane core is a versatile scaffold for the development of potent and selective enzyme inhibitors. By modifying the substituents on the nitrogen atoms and the carbocyclic ring, researchers can target a variety of enzymes implicated in disease.

Therapeutic Potential:

  • Oncology: Certain diazaspiro[5.5]undecane derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs). For example, a pyrazolo[1,5-a][1][2][3]triazine derivative incorporating a 1,9-diazaspiro[5.5]undecane moiety has demonstrated potent inhibition of CDK7 with an IC50 value of ≤5 nM.[2] CDK7 is a key regulator of the cell cycle and transcription, making it an attractive target for cancer therapy.[2]

  • Metabolic Diseases: Derivatives of 1,9-diazaspiro[5.5]undecane have shown potent dual inhibition of acetyl-CoA carboxylase 1 and 2 (ACC1/ACC2), with IC50 values in the low nanomolar range.[2] ACC enzymes are crucial for fatty acid synthesis, and their inhibition is a promising strategy for the treatment of metabolic disorders such as obesity and type 2 diabetes.

Table 1: Quantitative Data for Diazaspiro[5.5]undecane Derivatives as Enzyme Inhibitors

Compound ClassTarget EnzymeIC50 (nM)Reference
1,9-Diazaspiro[5.5]undecane derivativeCDK7≤ 5[2]
1,9-Diazaspiro[5.5]undecane derivativehACC-111[2]
1,9-Diazaspiro[5.5]undecane derivativehACC-24[2]

Application Note 2: Triazaspiro[5.5]undecane Derivatives in Epigenetics

Background: The field of epigenetics has opened new avenues for therapeutic intervention. The N6-methyladenosine (m6A) modification of RNA is a critical regulatory mechanism in gene expression, and the METTL3/METTL14 complex is the primary writer of this mark. Dysregulation of m6A has been linked to various cancers.

Therapeutic Potential:

  • Oncology: 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives have been identified as potent and selective inhibitors of METTL3.[4][5] Through structure-based drug design, a lead compound, UZH2, was developed with an IC50 of 5 nM.[4][5] This compound demonstrated target engagement in cellular models of acute myeloid leukemia (MOLM-13) and prostate cancer (PC-3), leading to a reduction in the overall m6A levels in polyadenylated RNA.[4][5] This highlights the potential of this scaffold in developing novel epigenetic therapies for cancer.

Table 2: Quantitative Data for a 1,4,9-Triazaspiro[5.5]undecan-2-one Derivative

CompoundTargetAssayIC50 (nM)Cell LinesReference
UZH2METTL3TR-FRET5MOLM-13, PC-3[4][5]

Application Note 3: Azaspiro[5.5]undecane Analogs as Receptor Modulators

Background: The rigid conformation of the azaspiro[5.5]undecane scaffold makes it suitable for targeting specific receptor subtypes with high affinity and selectivity.

Therapeutic Potential:

  • Neurological Disorders and Immunomodulation: 3,9-Diazaspiro[5.5]undecane-based compounds have been developed as potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR).[1] One analog displayed a high binding affinity (Ki = 180 nM) and selectivity for the extrasynaptic α4βδ subtype.[1] Given the role of GABAergic signaling in the immune system, these compounds are being explored for their immunomodulatory potential.[1]

  • Pain Management: A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized as dual ligands for the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). This dual activity aims to provide potent analgesia with an improved side-effect profile compared to traditional opioids.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 3,9-Diazaspiro[5.5]undecane Derivatives

This protocol is a generalized procedure based on the synthesis of GABAAR antagonists.[1]

Materials:

  • Appropriate tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

  • Substituted benzyl bromide

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • 4N HCl in 1,4-dioxane

  • Methanol (MeOH)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation: a. Dissolve tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1 equivalent) in DMF. b. Add K2CO3 (2-3 equivalents) to the solution. c. Add the desired substituted benzyl bromide (1.1 equivalents) dropwise at room temperature. d. Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring the reaction progress by TLC. e. After completion, cool the reaction to room temperature and quench with water. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to obtain the N-alkylated intermediate.

  • Boc-Deprotection: a. Dissolve the purified N-alkylated intermediate in methanol. b. Add 4N HCl in 1,4-dioxane (excess) at 0°C. c. Allow the reaction to warm to room temperature and stir for 2-6 hours. d. Monitor the deprotection by TLC. e. Upon completion, concentrate the reaction mixture under reduced pressure to yield the final hydrochloride salt of the N-substituted 3,9-diazaspiro[5.5]undecane derivative.

Protocol 2: In Vitro METTL3 Inhibition Assay (TR-FRET)

This is a representative protocol for assessing the inhibitory activity of compounds against METTL3, based on the evaluation of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives.[4]

Materials:

  • Recombinant human METTL3/METTL14 complex

  • S-adenosyl-L-methionine (SAM) - methyl donor

  • Biotinylated RNA substrate containing an adenosine residue

  • Europium-labeled anti-m6A antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer measurements

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the test compound solution.

  • Add the METTL3/METTL14 enzyme complex to each well.

  • Initiate the methylation reaction by adding a mixture of the biotinylated RNA substrate and SAM.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the europium-labeled anti-m6A antibody and the streptavidin-conjugated acceptor fluorophore.

  • Incubate for another 60 minutes at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the acceptor to donor emission signals.

  • Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

METTL3_Inhibition_Pathway SAM SAM (Methyl Donor) METTL3 METTL3/METTL14 Complex SAM->METTL3 m6A_RNA m6A-mRNA METTL3->m6A_RNA Methylation RNA mRNA RNA->METTL3 Reader_Proteins Reader Proteins (e.g., YTHDF1/2/3) m6A_RNA->Reader_Proteins Binding Azaspiro_Inhibitor 1,4,9-Triazaspiro[5.5]undecane Inhibitor (e.g., UZH2) Azaspiro_Inhibitor->METTL3 Inhibition Translation mRNA Translation Reader_Proteins->Translation Degradation mRNA Degradation Reader_Proteins->Degradation Altered_Protein Altered Protein Expression Translation->Altered_Protein Degradation->Altered_Protein Cancer_Progression Cancer Progression Altered_Protein->Cancer_Progression

Caption: Inhibition of the METTL3/METTL14 complex by a 1,4,9-triazaspiro[5.5]undecane derivative.

Experimental_Workflow Synthesis Synthesis of Azaspiro Derivative Library Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., TR-FRET Assay) Purification->Primary_Screening Hit_Identification Hit Identification (IC50 Determination) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Cellular Assays) Hit_Identification->Secondary_Assays SAR Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR SAR->Synthesis Iterative Design Lead_Optimization Lead Optimization (ADME/Tox Profiling) SAR->Lead_Optimization In_Vivo In Vivo Efficacy Studies Lead_Optimization->In_Vivo

Caption: General workflow for the discovery and development of azaspiro[5.5]undecane derivatives.

References

Application Notes and Protocols: The 3-Azaspiro[5.5]undecane Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 3-azaspiro[5.5]undecane core structure represents a valuable scaffold in medicinal chemistry, offering a rigid, three-dimensional framework that can be strategically modified to interact with a variety of biological targets.[1][2] While specific data on "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one" is limited, extensive research on related azaspiro[5.5]undecane derivatives, particularly the 3-azaspiro[5.5]undecane-2,4-dione and diazaspiro[5.5]undecane systems, highlights the therapeutic potential of this structural motif. These derivatives have shown promise in treating a range of conditions, including neurological disorders and pain.[3][4] The inherent three-dimensionality of spirocycles can lead to improved potency, selectivity, and pharmacokinetic properties compared to their non-spirocyclic counterparts.[1][2]

This document provides an overview of the applications of the 3-azaspiro[5.5]undecane scaffold in drug discovery, with a focus on derivatives of 3-azaspiro[5.5]undecane-2,4-dione and 1-oxa-4,9-diazaspiro[5.5]undecane. It includes summaries of their biological activities, quantitative data, and detailed experimental protocols for their synthesis and evaluation.

Biological Activities and Therapeutic Potential

Derivatives of the 3-azaspiro[5.5]undecane scaffold have demonstrated significant activity in several key therapeutic areas:

  • Central Nervous System (CNS) Disorders: A notable application of 3-azaspiro[5.5]undecane-2,4-dione derivatives is in the development of agents for CNS disorders.[3] Several synthesized analogues have exhibited anticonvulsant properties in animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[5] Furthermore, certain derivatives have shown neuroprotective effects in in vitro models, suggesting their potential in treating neurodegenerative diseases.[3][5] For instance, 3-[(4-Chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dione was found to be active in a neuroprotection assay using hippocampal slice cultures.[3][5]

  • Pain Management: The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been successfully utilized to develop dual-target ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R) for the treatment of pain.[4][6] This dual-action mechanism aims to provide potent analgesia with a reduced side-effect profile compared to traditional opioids.[4] One promising compound, 15au, demonstrated potent analgesic activity in mice, comparable to oxycodone, but with less constipation.[4]

  • GABA-A Receptor Modulation: 3,9-Diazaspiro[5.5]undecane-based compounds have been identified as potent antagonists of the γ-aminobutyric acid type A receptor (GABAAR).[7] These antagonists are being explored for their potential in modulating immune responses, as GABAARs are now known to be expressed on immune cells.[7]

Quantitative Data on Biological Activity

The following tables summarize the biological activity of representative derivatives of the 3-azaspiro[5.5]undecane scaffold.

Table 1: Anticonvulsant Activity of 3-Azaspiro[5.5]undecane-2,4-dione Derivatives

CompoundMES Test (ED₅₀, mg/kg)scPTZ Test (ED₅₀, mg/kg)Rotarod Test (TD₅₀, mg/kg)Protective Index (TD₅₀/ED₅₀)
Compound 46 >300125.8>300>2.4
Compound 47 89.2112.5>300>3.4
Compound 51 75.398.6>300>4.0

Data extracted from studies on substituted 3-azaspiro[5.5]undecane-2,4-diones.[5]

Table 2: Receptor Binding and Functional Activity of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives

Compoundσ₁R Binding Affinity (Kᵢ, nM)MOR Binding Affinity (Kᵢ, nM)MOR Functional Activity (EC₅₀, nM)
Compound 15au 2.41.815
Oxycodone >100001211

Data from a study on dual μ-opioid receptor agonists and σ₁ receptor antagonists.[4][6]

Experimental Protocols

General Synthesis of 3-Substituted-3-azaspiro[5.5]undecane-2,4-diones

This protocol describes a general method for the synthesis of N-substituted 3-azaspiro[5.5]undecane-2,4-diones, which are investigated for their anticonvulsant activity.

Materials:

  • 3-Azaspiro[5.5]undecane-2,4-dione

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-azaspiro[5.5]undecane-2,4-dione (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add the desired alkyl or aryl halide (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired N-substituted derivative.

Characterization:

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Maximal Electroshock (MES) Seizure Test

This protocol outlines the procedure for evaluating the anticonvulsant activity of test compounds in mice.

Animals:

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Administer the test compound intraperitoneally (i.p.) at various doses.

  • After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) delivered via corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hind limb extension.

  • The absence of this response is considered protection.

  • Calculate the median effective dose (ED₅₀) using a probit analysis.

Paw Pressure Test for Analgesic Activity

This protocol describes a method to assess the analgesic effect of compounds in mice.

Animals:

  • Male mice

Procedure:

  • Administer the test compound (e.g., 15au) or a control vehicle subcutaneously.

  • At a set time point after administration (e.g., 30 minutes), apply increasing pressure to the dorsal surface of the mouse's hind paw using a calibrated pressure applicator.

  • Record the pressure at which the mouse withdraws its paw.

  • A significant increase in the paw withdrawal threshold compared to the vehicle control indicates an analgesic effect.

Visualizations

General Synthetic Scheme for 3-Substituted-3-azaspiro[5.5]undecane-2,4-diones

G scaffold 3-Azaspiro[5.5]undecane-2,4-dione reagents R-X (Alkyl/Aryl Halide) K₂CO₃, DMF scaffold->reagents product 3-Substituted-3-azaspiro[5.5]undecane-2,4-dione reagents->product caption General synthetic route.

Caption: General synthetic route.

Drug Discovery Workflow for Azaspiro[5.5]undecane Derivatives

G cluster_0 Discovery Phase cluster_1 Preclinical Phase synthesis Synthesis of Derivatives screening In Vitro Screening (e.g., Receptor Binding) synthesis->screening in_vivo In Vivo Testing (e.g., MES, Paw Pressure) screening->in_vivo adme ADME/Tox Profiling in_vivo->adme lead_opt lead_opt adme->lead_opt Lead Optimization caption Drug discovery workflow.

Caption: Drug discovery workflow.

Signaling Pathway for Dual MOR Agonist/σ₁R Antagonist

G compound Azaspiro[5.5]undecane Derivative mor μ-Opioid Receptor (MOR) compound->mor Agonist sigma1r σ₁ Receptor (σ₁R) compound->sigma1r Antagonist g_protein G-protein Activation mor->g_protein block_nerve_hyper Blockade of Neuronal Hyperexcitability sigma1r->block_nerve_hyper Inhibition inhibit_ac Inhibition of Adenylyl Cyclase g_protein->inhibit_ac analgesia Analgesia inhibit_ac->analgesia block_nerve_hyper->analgesia caption Mechanism of action.

Caption: Mechanism of action.

References

Application Notes and Protocols for 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Spirocyclic scaffolds have emerged as a promising structural motif in the design of novel therapeutic agents due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced target specificity and improved pharmacokinetic properties. The azaspiro[5.5]undecane core, in particular, is of significant interest in medicinal chemistry. Various derivatives of this and related spirocyclic systems have demonstrated a range of biological activities, including potent anticancer effects. These compounds have been shown to inhibit the proliferation of various cancer cell lines, suggesting their potential as a valuable scaffold for the development of new oncology therapeutics.

This document provides a summary of the reported anticancer activities of analogous compounds, a theoretical synthesis protocol for 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one, a detailed protocol for in vitro anticancer activity screening, and an overview of a potential mechanism of action involving the JAK/STAT3 signaling pathway.

Anticancer Activity of Structurally Related Azaspiro Compounds

The following table summarizes the in vitro anticancer activity of various azaspiro and diazaspiro undecane derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassDerivativeCancer Cell LineIC50 Value
Diazaspiro Undecanep-fluorophenyl substitutedSK-HEP-1 (Liver Adenocarcinoma)47.46 µg/mL
Diazaspiro Undecanephenyl substitutedSK-HEP-1 (Liver Adenocarcinoma)46.31 µg/mL
Diazaspiro Undecanethiophene substitutedSK-HEP-1 (Liver Adenocarcinoma)109 µg/mL
Diazaspiro Undecane5-methyl furyl substitutedSK-HEP-1 (Liver Adenocarcinoma)125 µg/mL
1-Thia-4-azaspiro[4.5]decaneCompound 14HCT-116 (Colorectal Carcinoma)92.2 nM
1-Thia-4-azaspiro[4.5]decaneCompound 18HCT-116 (Colorectal Carcinoma)105.1 nM
1-Thia-4-azaspiro[4.5]decaneCompound 14PC-3 (Prostate Adenocarcinoma)Moderate Activity
1-Thia-4-azaspiro[4.5]decaneCompound 18PC-3 (Prostate Adenocarcinoma)Moderate Activity

Experimental Protocols

Protocol 1: Theoretical Synthesis of this compound

This protocol describes a plausible synthetic route to this compound based on the Robinson annulation, a classic method for the formation of six-membered rings.

Materials:

  • 1-Methyl-4-piperidone

  • Methyl vinyl ketone (MVK)

  • Base catalyst (e.g., sodium ethoxide, potassium hydroxide)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condenser, dropping funnel, magnetic stirrer, heating mantle, rotary evaporator)

  • Chromatography supplies (silica gel, solvents for elution)

Procedure:

  • Michael Addition:

    • To a solution of 1-methyl-4-piperidone (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of a strong base (e.g., sodium ethoxide, 0.1 equivalents).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add methyl vinyl ketone (1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0-5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Intramolecular Aldol Condensation and Dehydration:

    • Upon completion of the Michael addition, add a stronger base (e.g., potassium hydroxide, 2 equivalents) to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours to promote the intramolecular aldol condensation and subsequent dehydration. Monitor the formation of the enone product by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl).

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add water and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization:

    • Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[1][2][3][4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, PC-3, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • This compound (or related test compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh complete medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and 0.5% DMSO as a vehicle control, and wells with medium only as a negative control.

    • Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Potential Mechanism of Action: Targeting the JAK/STAT3 Signaling Pathway

Derivatives of related azaspiro compounds have been shown to exert their antiproliferative effects by modulating the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.[5][6][7] This pathway is often aberrantly activated in many types of cancer, leading to increased cell proliferation, survival, and metastasis.[5][6][7]

The diagram below illustrates the canonical JAK/STAT3 signaling pathway and the potential point of inhibition by an azaspiro compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK2 JAK2 Receptor->JAK2 STAT3_inactive STAT3 (inactive) JAK1->STAT3_inactive phosphorylates JAK2->STAT3_inactive STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active dimerization DNA DNA STAT3_active->DNA translocates to nucleus and binds to DNA Azaspiro 3-Methyl-3-azaspiro [5.5]undec-7-en-9-one Azaspiro->JAK1 Inhibition Azaspiro->JAK2 Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription

Caption: JAK/STAT3 Signaling Pathway Inhibition.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of a novel compound like this compound for its anticancer potential.

Drug_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation (if promising in vitro) cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of 3-Methyl-3-azaspiro [5.5]undec-7-en-9-one Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for p-STAT3) MTT_Assay->Mechanism_Study Animal_Model Xenograft Mouse Model (Tumor Implantation) Mechanism_Study->Animal_Model Treatment Compound Administration Animal_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Toxicity_Study Toxicity Assessment Treatment->Toxicity_Study Data_Analysis Data Analysis and Interpretation Tumor_Measurement->Data_Analysis Toxicity_Study->Data_Analysis Lead_Optimization Lead Optimization (SAR Studies) Data_Analysis->Lead_Optimization

Caption: Anticancer Drug Screening Workflow.

References

Application Notes and Protocols for High-Throughput Screening of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of analogs of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one. Spirocyclic scaffolds are of significant interest in drug discovery due to their three-dimensional nature, which can lead to improved target specificity and pharmacokinetic properties.[1] The inherent rigidity of the spirocyclic system can also reduce conformational entropy upon binding to a biological target, potentially enhancing binding affinity.[1] While the specific biological targets of this compound are not extensively documented, its structure suggests potential interactions with a variety of biological molecules.[2] Therefore, a broad screening approach targeting common drug target families, such as G protein-coupled receptors (GPCRs) and ion channels, is recommended.

These protocols outline robust HTS assays that can be adapted to screen a library of analogs to identify potential "hit" compounds that modulate the activity of these targets. The assays are designed for automation and miniaturization to enable the rapid and cost-effective screening of large compound libraries.[3]

Potential Target Classes and Screening Strategies

Given the structural features of this compound analogs, two primary target classes are of high interest for initial screening campaigns:

  • G Protein-Coupled Receptors (GPCRs): As the largest family of cell surface receptors and the target of a significant percentage of approved drugs, GPCRs represent a high-priority target class.[4][5] HTS assays for GPCRs typically measure downstream signaling events, such as changes in second messenger levels (e.g., cAMP or intracellular calcium), or receptor-ligand binding.[4][5]

  • Ion Channels: These membrane proteins are crucial for numerous physiological processes, making them attractive drug targets.[6] HTS assays for ion channels often utilize fluorescence-based methods to detect changes in membrane potential or ion flux.[6][7][8]

High-Throughput Screening Protocols

The following are generalized protocols for primary HTS assays targeting GPCRs and ion channels. These should be optimized and validated for the specific target and cell line being used.

Protocol 1: Cell-Based GPCR Assay (Calcium Mobilization)

This assay is suitable for identifying compounds that modulate GPCRs coupled to the Gαq signaling pathway, which results in an increase in intracellular calcium.[5]

Objective: To identify modulators (agonists or antagonists) of a Gαq-coupled GPCR by measuring changes in intracellular calcium concentration.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the target GPCR.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • 384-well black, clear-bottom microplates.

  • Compound library of this compound analogs dissolved in DMSO.

  • Reference agonist and antagonist for the target GPCR.

  • Fluorescence plate reader with automated liquid handling capabilities.

Experimental Workflow Diagram:

G_1 cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed cells into 384-well plates B Incubate overnight A->B C Load cells with Fluo-4 AM dye D Add compound analogs or controls C->D E Incubate D->E F Add agonist (for antagonist screen) E->F G Measure fluorescence F->G H Calculate % activity or % inhibition G->H I Identify hits H->I

Caption: Workflow for a cell-based GPCR calcium mobilization assay.

Methodology:

  • Cell Plating: Seed the GPCR-expressing cells into 384-well black, clear-bottom plates at an appropriate density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Remove the cell culture medium and add the Fluo-4 AM dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: After incubation, wash the cells with assay buffer. Add the this compound analogs and controls (vehicle, reference agonist, reference antagonist) to the appropriate wells.

  • Agonist Mode Screening: Incubate with the compounds for a defined period. Measure the fluorescence intensity using a plate reader to detect agonist activity.

  • Antagonist Mode Screening: After compound incubation, add a known concentration of the reference agonist to all wells (except the vehicle control). Immediately measure the fluorescence intensity to detect antagonist activity.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Calculate the percentage of activity (for agonists) or inhibition (for antagonists) relative to the reference compounds.

Protocol 2: Fluorescence-Based Ion Channel Assay (Membrane Potential)

This assay is designed to identify modulators of voltage-gated ion channels by measuring changes in cell membrane potential.[7]

Objective: To identify inhibitors or activators of a voltage-gated ion channel using a fluorescent voltage-sensitive dye.

Materials:

  • HEK293 cells stably expressing the target ion channel.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Voltage-sensitive fluorescent dye kit (e.g., a FRET-based dye pair).

  • 384-well black, clear-bottom microplates.

  • Compound library of this compound analogs dissolved in DMSO.

  • Known ion channel opener and blocker as positive controls.

  • Fluorescence plate reader with automated liquid handling.

Experimental Workflow Diagram:

G_2 cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Interpretation A Plate cells in 384-well plates B Allow cells to adhere A->B C Load cells with voltage-sensitive dye D Add test compounds and controls C->D E Incubate D->E F Add stimulus to open channels E->F G Read fluorescence F->G H Determine change in fluorescence ratio G->H I Identify potential modulators H->I

Caption: Workflow for a fluorescence-based ion channel membrane potential assay.

Methodology:

  • Cell Plating: Plate the ion channel-expressing cells in 384-well plates and allow them to form a confluent monolayer.

  • Dye Loading: Prepare the voltage-sensitive dye solution according to the manufacturer's instructions and add it to each well. Incubate for 45-60 minutes at room temperature, protected from light.

  • Compound Addition: Add the compound analogs and controls to the plate.

  • Stimulation: Add a stimulus (e.g., a depolarizing agent like potassium chloride or a specific channel activator) to all wells to open the ion channels.

  • Fluorescence Reading: Immediately measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the dye.

  • Data Analysis: The ratio of the two emission wavelengths (for FRET-based dyes) or the change in fluorescence intensity will correlate with the change in membrane potential. Identify compounds that cause a significant deviation from the vehicle control.

Data Presentation and Interpretation

Quantitative data from HTS assays should be organized into clear and concise tables to facilitate the identification and prioritization of "hit" compounds.

Table 1: Example Data Summary for GPCR Calcium Mobilization Assay

Compound IDConcentration (µM)% Agonist Activity (Mean ± SD)% Antagonist Inhibition (Mean ± SD)
Analog-0011085.2 ± 4.15.3 ± 2.8
Analog-002102.1 ± 1.592.7 ± 3.5
............

Table 2: Example Data Summary for Ion Channel Membrane Potential Assay

Compound IDConcentration (µM)Change in Fluorescence Ratio (Mean ± SD)% Inhibition (vs. Blocker)
Analog-101100.85 ± 0.0588.1
Analog-102100.12 ± 0.0210.5
............

"Hit" compounds are typically defined as those that produce a response greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls). These hits should be subjected to further secondary screening and dose-response studies to confirm their activity and determine their potency (e.g., EC50 or IC50 values).

Signaling Pathway Diagrams

Understanding the underlying signaling pathways of the target classes is crucial for assay design and data interpretation.

Gαq-Coupled GPCR Signaling Pathway:

G_3 cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Agonist (e.g., Analog) GPCR Gαq-Coupled Receptor Ligand->GPCR Binds PLC Phospholipase C GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response

Caption: Simplified Gαq-coupled GPCR signaling pathway leading to calcium release.

Voltage-Gated Ion Channel Modulation:

G_4 cluster_membrane Cell Membrane cluster_potential Membrane Potential Channel Voltage-Gated Ion Channel IonFlux Ion Flux Channel->IonFlux Modulator Analog (Inhibitor/Activator) Modulator->Channel Modulates Depolarization Depolarization Hyperpolarization Hyperpolarization Stimulus Membrane Depolarization (e.g., K⁺ influx) Stimulus->Channel Opens Response Change in Membrane Potential IonFlux->Response Response->Depolarization Response->Hyperpolarization

Caption: Modulation of a voltage-gated ion channel by a compound analog.

Conclusion

The provided protocols and guidelines offer a starting point for conducting high-throughput screening of this compound analogs. By employing these robust and adaptable assays, researchers can efficiently screen large compound libraries to identify novel modulators of GPCRs and ion channels, paving the way for further lead optimization and drug development. It is essential to perform thorough assay validation and include appropriate controls to ensure data quality and minimize the identification of false positives.[9]

References

Application Notes and Protocols for the Derivatization of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one for Biological Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirocyclic scaffolds have emerged as valuable motifs in medicinal chemistry, offering unique three-dimensional structures that can lead to improved pharmacological properties such as binding affinity, selectivity, and metabolic stability.[1][2] The rigid nature of the spirocyclic core can effectively orient substituents into defined regions of space, facilitating optimal interactions with biological targets.[1] The 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one core represents a promising starting point for the development of novel therapeutic agents due to the presence of multiple functional groups amenable to chemical modification. This document provides detailed protocols for the derivatization of this scaffold and subsequent biological evaluation of the synthesized analogs. The goal is to generate a library of diverse compounds for screening against various biological targets.

Derivatization Strategies

The structure of this compound offers several key sites for chemical modification: the enone moiety (α,β-unsaturated ketone) and the tertiary amine. The following derivatization strategies are proposed to explore the structure-activity relationship (SAR) of this scaffold.

Modification of the Enone Moiety

The enone system is a versatile functional group that can undergo a variety of chemical transformations.

  • Michael Addition: The β-carbon of the enone is susceptible to nucleophilic attack. This reaction can be used to introduce a wide range of substituents.

  • Modification of the Ketone: The carbonyl group can be targeted through reactions such as reduction, reductive amination, and Wittig-type reactions to introduce diversity.

  • Cycloaddition Reactions: The double bond of the enone can participate in cycloaddition reactions to generate more complex polycyclic structures.

Modification of the Tertiary Amine

While the tertiary amine is generally stable, it can be targeted for quaternization or demethylation followed by re-alkylation to introduce different groups.

Experimental Protocols: Derivatization

General Considerations
  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) should be used for moisture-sensitive reactions.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification of the final compounds should be performed using techniques like column chromatography, preparative TLC, or recrystallization.

  • The structure of all synthesized compounds must be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and HRMS).

Protocol 1: Michael Addition of Thiols to the Enone

This protocol describes the addition of a thiol to the β-position of the enone moiety.

Materials:

  • This compound

  • Substituted thiol (e.g., thiophenol, benzyl mercaptan)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon gas supply

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere, add the substituted thiol (1.2 mmol).

  • Add triethylamine (1.5 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Reductive Amination of the Ketone

This protocol details the conversion of the ketone to a secondary or tertiary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve this compound (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous DCE (15 mL) in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, appropriate eluent).

Biological Testing Protocols

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The choice of assays will depend on the therapeutic area of interest. Below are general protocols for initial screening.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, U937)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should be less than 0.5%.[3]

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Antibacterial Assay (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds dissolved in DMSO

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDModificationCell LineIC₅₀ (µM) ± SD
Parent -HeLa
Derivative 1 Thiophenol additionHeLa
Derivative 2 Benzylamine reductive aminationHeLa
Derivative 3 Thiophenol additionA549
Derivative 4 Benzylamine reductive aminationA549

Table 2: Antibacterial Activity of this compound Derivatives

Compound IDModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent -
Derivative 1 Thiophenol addition
Derivative 2 Benzylamine reductive amination

Visualizations

Derivatization Workflow

Derivatization_Workflow cluster_enone Enone Modifications cluster_amine Amine Modifications parent This compound michael Michael Addition (e.g., Thiols, Amines) parent->michael reductive_amination Reductive Amination (Primary/Secondary Amines) parent->reductive_amination ketone_reduction Ketone Reduction (e.g., NaBH4) parent->ketone_reduction quaternization Quaternization (e.g., CH3I) parent->quaternization demethylation N-Demethylation parent->demethylation realkylation Re-alkylation demethylation->realkylation

Caption: Derivatization strategies for this compound.

Biological Screening Workflow

Biological_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (for active compounds) cluster_tertiary In Vivo Studies start Synthesized Compound Library cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) start->antimicrobial apoptosis Apoptosis Assays (e.g., Annexin V) cytotoxicity->apoptosis receptor_binding Receptor Binding Assays cytotoxicity->receptor_binding enzyme_inhibition Enzyme Inhibition Assays antimicrobial->enzyme_inhibition animal_models Animal Models of Disease apoptosis->animal_models enzyme_inhibition->animal_models receptor_binding->animal_models

Caption: General workflow for the biological evaluation of synthesized derivatives.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism of action where a derivative inhibits a key signaling pathway in cancer cells.

Signaling_Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation derivative Spiro[5.5]undecane Derivative derivative->raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application Note and Protocol: A Scalable Approach to the Synthesis of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-3-azaspiro[5.5]undec-7-en-9-one is a spirocyclic scaffold of significant interest in medicinal chemistry due to its three-dimensional architecture, a feature often correlated with improved pharmacological properties. This document outlines a detailed and scalable experimental protocol for the synthesis of this compound via a base-catalyzed Robinson annulation. The proposed method involves the reaction of N-methyl-4-piperidone with methyl vinyl ketone (MVK). The Robinson annulation is a robust and well-established method for the formation of six-membered rings containing an α,β-unsaturated ketone.[1][2] The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation.[1][3][4] This protocol has been optimized for scalability and reproducibility in a standard laboratory setting.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of this compound, including reactant quantities for different scales and expected yields.

Table 1: Reagent Quantities for Different Synthesis Scales

ReagentMolar Mass ( g/mol )1 g Scale10 g Scale100 g Scale
N-methyl-4-piperidone113.161.00 g (8.84 mmol)10.0 g (88.4 mmol)100 g (0.884 mol)
Methyl Vinyl Ketone (MVK)70.090.68 g (9.72 mmol)6.8 g (97.2 mmol)68 g (0.972 mol)
Sodium Ethoxide (NaOEt)68.050.12 g (1.77 mmol)1.2 g (17.7 mmol)12 g (0.177 mol)
Ethanol (Solvent)46.0720 mL200 mL2 L
Toluene (Azeotropic Distillation)92.1415 mL150 mL1.5 L

Table 2: Experimental Parameters and Expected Outcomes

ParameterValue
Reaction Temperature0 °C to Reflux
Reaction Time12 - 24 hours
Expected Yield65 - 75%
Purity (post-purification)>98%
Method of PurificationFlash Column Chromatography

Experimental Protocol

This protocol details the synthesis of this compound on a 10-gram scale.

Materials:

  • N-methyl-4-piperidone (10.0 g, 88.4 mmol)

  • Methyl vinyl ketone (6.8 g, 97.2 mmol)

  • Sodium ethoxide (1.2 g, 17.7 mmol)

  • Anhydrous Ethanol (200 mL)

  • Toluene (150 mL)

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (for extraction)

  • Hexanes (for extraction and chromatography)

  • Silica gel for column chromatography

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with sodium ethoxide (1.2 g) and anhydrous ethanol (100 mL). The mixture is stirred under a nitrogen atmosphere until the sodium ethoxide is fully dissolved.

  • Addition of N-methyl-4-piperidone: The solution is cooled to 0 °C using an ice bath. N-methyl-4-piperidone (10.0 g) dissolved in anhydrous ethanol (50 mL) is added dropwise to the cooled solution over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes to ensure complete enolate formation.

  • Michael Addition: Methyl vinyl ketone (6.8 g) dissolved in anhydrous ethanol (50 mL) is added dropwise to the reaction mixture at 0 °C over a period of 1 hour. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for 12 hours.

  • Aldol Condensation and Dehydration: Toluene (150 mL) is added to the reaction mixture. The flask is fitted with a Dean-Stark apparatus to facilitate the removal of water. The mixture is heated to reflux and stirred for 8-12 hours, or until thin-layer chromatography (TLC) indicates the consumption of the intermediate Michael adduct.

  • Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator. The residue is partitioned between ethyl acetate (200 mL) and water (100 mL). The aqueous layer is extracted with ethyl acetate (2 x 100 mL). The combined organic layers are washed with saturated aqueous ammonium chloride solution (1 x 100 mL) and brine (1 x 100 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow oil.

Visualizations

Diagram 1: Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product N-methyl-4-piperidone N-methyl-4-piperidone Michael Addition Michael Addition N-methyl-4-piperidone->Michael Addition Methyl Vinyl Ketone Methyl Vinyl Ketone Methyl Vinyl Ketone->Michael Addition Intramolecular Aldol Condensation Intramolecular Aldol Condensation Michael Addition->Intramolecular Aldol Condensation Michael Adduct Intermediate Dehydration Dehydration Intramolecular Aldol Condensation->Dehydration Aldol Adduct This compound This compound Dehydration->this compound

Caption: Synthetic pathway for the target molecule.

Diagram 2: Experimental Workflow

G Start Start Reaction Setup Reaction Setup Start->Reaction Setup 1. Prepare Flask Reagent Addition Reagent Addition Reaction Setup->Reagent Addition 2. Add Reactants Michael Addition Michael Addition Reagent Addition->Michael Addition 3. Stir at RT Aldol Condensation & Dehydration Aldol Condensation & Dehydration Michael Addition->Aldol Condensation & Dehydration 4. Reflux Workup Workup Aldol Condensation & Dehydration->Workup 5. Quench & Extract Purification Purification Workup->Purification 6. Chromatography Characterization Characterization Purification->Characterization 7. Analyze Product End End Characterization->End

Caption: Step-by-step experimental workflow.

References

Troubleshooting & Optimization

Overcoming challenges in the hydrogenation of azaspiro compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of azaspiro compounds.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My hydrogenation of an azaspiro precursor is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the hydrogenation of azaspiro compounds can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Catalyst Activity and Loading:

    • Cause: The catalyst may be inactive or used at a suboptimal loading. Heterogeneous catalysts like Palladium on carbon (Pd/C) can lose activity over time or due to improper storage.

    • Solution:

      • Ensure the catalyst is fresh or has been properly stored under an inert atmosphere.

      • Perform a small-scale screening of catalyst loading to find the optimal concentration. Increasing the catalyst amount can sometimes improve the yield, but excessive amounts may lead to side reactions.

      • Consider using a different catalyst. For instance, Rhodium and Ruthenium catalysts have shown high activity in the hydrogenation of N-heterocycles.[1]

  • Reaction Conditions:

    • Cause: Hydrogen pressure, temperature, and reaction time can significantly impact the yield. The stability of the aromatic or unsaturated part of the azaspirocycle plays a crucial role.

    • Solution:

      • Pressure: Gradually increase the hydrogen pressure. Some hydrogenations require high pressure to proceed efficiently.

      • Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side product formation or catalyst degradation.

      • Time: Monitor the reaction progress using techniques like TLC, GC-MS, or in-line NMR to determine the optimal reaction time and avoid product degradation.[2][3]

  • Solvent Choice:

    • Cause: The solvent can influence the solubility of the substrate and hydrogen, as well as the catalyst's activity.

    • Solution: Screen a variety of solvents. Protic solvents like ethanol or methanol are commonly used, but in some cases, aprotic solvents like THF or ethyl acetate may provide better results. Aqueous-phase hydrogenation can also be an effective and green alternative.[4]

Issue 2: Poor Stereoselectivity (Enantio- or Diastereoselectivity)

Q: I am struggling to achieve the desired stereoisomer in my azaspiro compound hydrogenation. What strategies can I employ to improve stereoselectivity?

A: Achieving high stereoselectivity is a common challenge due to the rigid, three-dimensional structure of azaspiro compounds. Here are key areas to focus on:

  • Chiral Ligands and Catalysts:

    • Cause: The choice of chiral ligand is critical for inducing asymmetry.

    • Solution:

      • For asymmetric hydrogenation of imine precursors to chiral azaspiro amines, chiral iridium complexes with phosphine-oxazoline (SIPHOX) or phosphoramidite ligands have demonstrated excellent enantioselectivity (up to 97% ee).[5][6]

      • Noyori-type Ruthenium and Rhodium complexes are also effective for the enantioselective hydrogenation of cyclic imines.[7][8]

      • Screening a library of chiral ligands is often necessary to find the optimal match for your specific substrate.

  • Substrate Control and Directing Groups:

    • Cause: Functional groups on the azaspiro scaffold can influence the direction of hydrogen addition.

    • Solution:

      • The presence of a chiral auxiliary on the substrate can direct the hydrogenation to produce a specific diastereomer.[1]

      • Consider the steric hindrance around the reactive site. Bulky protecting groups can block one face of the molecule, favoring hydrogen addition from the less hindered side.

  • Reaction Parameter Optimization:

    • Cause: Temperature and solvent can affect the conformational flexibility of the substrate-catalyst complex, thereby influencing stereoselectivity.

    • Solution:

      • Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state leading to the desired product.

      • Solvent polarity can play a role. Experiment with a range of solvents to assess the impact on diastereo- or enantioselectivity.

Issue 3: Catalyst Poisoning and Deactivation

Q: My hydrogenation reaction starts well but then slows down or stops completely. I suspect catalyst poisoning. What are the common poisons and how can I mitigate this?

A: Catalyst poisoning is a significant issue in the hydrogenation of nitrogen-containing compounds like azaspirocycles.[9] The nitrogen atom itself can act as a poison.

  • Common Poisons:

    • Nitrogen-containing compounds: The substrate, product (amines), or nitrogen-containing impurities can strongly adsorb to the catalyst's active sites, blocking them.[9]

    • Sulfur compounds: Impurities from starting materials or reagents containing sulfur are potent poisons for many hydrogenation catalysts.

    • Halides: Halogenated solvents or impurities can deactivate catalysts.

    • Carbon monoxide: Can arise from the decomposition of certain organic molecules and strongly binds to metal surfaces.

  • Mitigation and Solutions:

    • Purification of Starting Materials: Ensure all starting materials and solvents are of high purity and free from potential catalyst poisons.

    • Use of Additives: In some cases, the addition of a mild acid can protonate the nitrogen atom, reducing its coordinating ability and preventing it from poisoning the catalyst.

    • Catalyst Choice: Some catalysts are more resistant to poisoning than others. For example, certain Rhodium or Iridium catalysts may show better tolerance to nitrogen-containing substrates.

    • Catalyst Regeneration: For heterogeneous catalysts, regeneration might be possible. This can involve washing with appropriate solvents or careful oxidation followed by reduction.[7] For instance, a mild regeneration method for carbon-supported platinum catalysts involves air oxidation at 200°C followed by H₂ reduction at 180°C.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of azaspiro compounds?

A1: The choice of catalyst depends on the specific transformation. For the reduction of a double bond or a carbonyl group within the azaspiro framework, heterogeneous catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel are frequently used. For asymmetric hydrogenation of a prochiral imine to form a chiral amine center, homogeneous catalysts are preferred. Chiral Iridium, Rhodium, and Ruthenium complexes with specialized chiral ligands (e.g., SIPHOX, BINAP derivatives) have shown high efficacy.[5][6][7][8]

Q2: How can I monitor the progress of my hydrogenation reaction?

A2: Several techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively follow the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material.

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring reactions with non-volatile compounds and for determining enantiomeric excess when using a chiral stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction mixtures to determine conversion. In-line flow NMR is an advanced technique for real-time monitoring.[2]

  • Infrared (IR) Spectroscopy: On-line mid-IR spectroscopy can be a powerful tool for real-time monitoring of the disappearance of functional groups (e.g., C=O, C=N) and the appearance of new ones (e.g., C-O-H, N-H).[3]

Q3: My hydrogenated azaspiro compound is difficult to purify. What are some common challenges and solutions?

A3: Purification challenges often arise from the polar nature of the amine functionality and the potential for multiple stereoisomers.

  • Challenges:

    • High polarity can lead to streaking on silica gel chromatography.

    • The presence of multiple stereoisomers can make separation difficult.

    • The product may be a salt, affecting its solubility and chromatographic behavior.

  • Solutions:

    • Chromatography:

      • Use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to improve peak shape during silica gel chromatography.

      • Reverse-phase chromatography can be an effective alternative for polar compounds.

      • Chiral HPLC or SFC is necessary for the separation of enantiomers.

    • Crystallization: Diastereomeric salt formation with a chiral acid or base can be used to separate enantiomers by crystallization.

    • Extraction: Careful adjustment of the pH during aqueous workup is crucial to ensure the amine is in its freebase form for efficient extraction into an organic solvent.

Quantitative Data Summary

Table 1: Catalyst Performance in Asymmetric Hydrogenation of Imines for Azaspiro Synthesis

Catalyst/LigandSubstrate TypeSolventTemp (°C)Pressure (atm H₂)Yield (%)ee (%)Reference
Ir-SIPHOXAcyclic N-aryl ketiminesToluene251>99up to 97[6]
[Ir(COD)Cl]₂ / (R,R)-f-SpiroPhosCyclic 2-aryl iminesToluene305095-9990-99
Noyori-type Ru(II)Cyclic iminesMethanol2510>95up to 99[7]

Table 2: Effect of Catalyst Loading on Yield (Illustrative Example)

CatalystCatalyst Loading (mol%)Reaction Time (h)Conversion (%)
5% Pd/C12460
5% Pd/C51295
5% Pd/C108>99

Note: This is an illustrative example; optimal loading is substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of an Azaspiro Imine Precursor

  • Catalyst Preparation: In a glovebox, a solution of the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., a SIPHOX derivative) in a degassed solvent (e.g., dichloromethane) is stirred at room temperature for 30 minutes.

  • Reaction Setup: The azaspiro imine precursor is dissolved in a degassed solvent (e.g., toluene) in a high-pressure autoclave equipped with a magnetic stir bar.

  • Hydrogenation: The catalyst solution is transferred to the autoclave. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred vigorously at the desired temperature (e.g., 30 °C).

  • Monitoring: The reaction is monitored by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.

  • Workup: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (often with a mobile phase containing a small percentage of triethylamine) to afford the chiral azaspiro amine.

  • Analysis: The yield is determined, and the enantiomeric excess is measured by chiral HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Hydrogenation cluster_analysis Analysis & Purification start Start reagents Dissolve Azaspiro Precursor and Prepare Catalyst Solution start->reagents setup Charge Autoclave reagents->setup purge Purge with H₂ setup->purge pressurize Pressurize and Heat purge->pressurize react Stir and React pressurize->react monitor Monitor Reaction Progress (TLC, GC-MS) react->monitor workup Depressurize and Quench react->workup purify Column Chromatography workup->purify analyze Characterize Product (NMR, HPLC for ee) purify->analyze end_node End analyze->end_node

Caption: A typical experimental workflow for the hydrogenation of azaspiro compounds.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_materials Materials & Purity problem Low Yield catalyst_activity Inactive Catalyst? problem->catalyst_activity catalyst_loading Suboptimal Loading? problem->catalyst_loading pressure Insufficient H₂ Pressure? problem->pressure temperature Incorrect Temperature? problem->temperature time Inappropriate Reaction Time? problem->time solvent Wrong Solvent? problem->solvent impurities Substrate Impurities? problem->impurities solution1 solution1 catalyst_activity->solution1 Solution: Use fresh catalyst solution2 solution2 catalyst_loading->solution2 Solution: Optimize loading solution3 solution3 pressure->solution3 Solution: Increase pressure solution4 solution4 temperature->solution4 Solution: Screen temperatures solution5 solution5 time->solution5 Solution: Monitor kinetics solution6 solution6 solvent->solution6 Solution: Screen solvents solution7 solution7 impurities->solution7 Solution: Purify starting material

Caption: A troubleshooting guide for low yields in azaspiro compound hydrogenation.

References

Improving yield and purity of "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one"

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one, likely synthesized via a Robinson annulation or similar pathway.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Incorrect reaction conditions (temperature, solvent, catalyst).1. Monitor reaction progress using TLC or LC-MS. Extend reaction time if necessary. 2. Ensure starting materials are pure and dry. Consider running the reaction under an inert atmosphere (N₂ or Ar). 3. Optimize reaction temperature. A lower temperature may prevent decomposition, while a higher temperature might be needed for activation. Screen different solvents and catalysts. For similar structures, both acidic and basic catalysts have been employed.[1]
Multiple Side Products/Low Purity 1. Self-condensation of starting materials. 2. Polymerization of the Michael acceptor (e.g., methyl vinyl ketone). 3. Formation of regioisomers or other undesired cyclization products.1. Add the Michael acceptor slowly to the reaction mixture. 2. Use a freshly distilled Michael acceptor. Consider adding a polymerization inhibitor. 3. Carefully control the reaction temperature and stoichiometry of reactants. The choice of catalyst can significantly influence the reaction pathway.
Difficult Purification 1. Co-elution of product with starting materials or byproducts. 2. Product instability on silica gel.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. If the product is sensitive to acidic silica gel, consider using neutral or basic silica gel, or an alternative purification method like distillation or recrystallization.
Inconsistent Results 1. Variability in reagent quality. 2. Atmospheric moisture affecting the reaction.1. Use reagents from a reliable source and purify them if necessary. 2. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible approach is a Robinson annulation reaction. This would involve the reaction of N-methyl-4-piperidone with a suitable Michael acceptor like methyl vinyl ketone. The reaction typically proceeds through a Michael addition followed by an intramolecular aldol condensation.

Q2: What are the critical parameters to control during the synthesis?

The most critical parameters are reaction temperature, choice of catalyst (acidic or basic), and the purity of the starting materials. The order of addition of reagents can also significantly impact the yield and purity of the final product.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. A more detailed analysis can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product and any major side products.

Q4: What are some potential side reactions to be aware of?

Side reactions may include self-condensation of the ketone starting material, polymerization of the Michael acceptor, and the formation of isomeric byproducts. Careful control of reaction conditions can help minimize these.

Q5: What is the best method for purifying the final product?

Column chromatography on silica gel is a common purification method. However, if the compound is unstable on silica, other techniques such as preparative HPLC, recrystallization, or distillation under reduced pressure should be considered.

Experimental Protocols

Hypothetical Synthesis of this compound via Robinson Annulation

Materials:

  • N-methyl-4-piperidone

  • Methyl vinyl ketone (freshly distilled)

  • Catalyst (e.g., sodium ethoxide or phosphoric acid)

  • Anhydrous solvent (e.g., ethanol, benzene, or toluene)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve N-methyl-4-piperidone in the chosen anhydrous solvent.

  • Catalyst Addition: Add the catalyst to the solution and stir for a predetermined time at a specific temperature (e.g., 0 °C or room temperature).

  • Michael Acceptor Addition: Add freshly distilled methyl vinyl ketone dropwise to the reaction mixture over a period of time to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride for basic reactions or sodium bicarbonate for acidic reactions). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Hypothetical Catalyst Optimization for the Synthesis
Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1Sodium EthoxideEthanol25124580
2Potassium tert-ButoxideTHF0245585
3Phosphoric AcidBenzene8086590
4p-Toluenesulfonic AcidToluene11067092

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start 1. Reaction Setup (N-methyl-4-piperidone, Solvent) catalyst 2. Catalyst Addition start->catalyst mvk 3. MVK Addition (dropwise) catalyst->mvk reaction 4. Reaction Monitoring (TLC, LC-MS) mvk->reaction quench 5. Quenching reaction->quench Reaction Complete extract 6. Extraction quench->extract dry 7. Drying & Concentration extract->dry purify 8. Purification (Column Chromatography) dry->purify analysis Characterization (NMR, MS, IR) purify->analysis

Caption: A flowchart of the synthesis and purification process.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_reaction Reaction Status start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction check_reagents Verify Reagent Purity start->check_reagents incomplete Incomplete check_reaction->incomplete Starting Material Remains complete Complete check_reaction->complete No Starting Material check_conditions Review Reaction Conditions (Temp, Catalyst, Solvent) optimize_catalyst Optimize Catalyst check_conditions->optimize_catalyst optimize_solvent Optimize Solvent check_conditions->optimize_solvent purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Purity Suspected extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature incomplete->increase_temp complete->check_conditions

References

Technical Support Center: Spectroscopic Analysis of Complex Spirocycles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spectroscopic analysis of complex spirocycles.

General Workflow for Spectroscopic Analysis of a Novel Spirocycle

The following diagram outlines a typical workflow for the structural elucidation of a newly synthesized complex spirocycle.

G cluster_synthesis Synthesis & Purification cluster_initial_analysis Initial Analysis cluster_structural_elucidation Structural Elucidation cluster_final_characterization Final Characterization Synthesis Novel Spirocycle Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification TLC_GC TLC/GC for Purity Purification->TLC_GC MS Mass Spectrometry (MS) for Molecular Weight Purification->MS NMR_1D 1D NMR ('1H, '13C, DEPT) MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D If structure is complex XRay X-ray Crystallography NMR_2D->XRay For absolute stereochemistry Structure_Confirmed Structure Confirmed NMR_2D->Structure_Confirmed XRay->Structure_Confirmed Further_Analysis Further Analysis (e.g., Chiral HPLC) Structure_Confirmed->Further_Analysis If chiral

Caption: General workflow for the analysis of a novel spirocycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions & Troubleshooting

Q1: My ¹H NMR spectrum is very complicated with overlapping signals. How can I resolve individual proton signals?

A1: Signal overlap is a common issue with complex molecules like spirocycles.[1] Here are several strategies to resolve overlapping signals:

  • Change the Solvent: Running the spectrum in a different deuterated solvent can induce changes in chemical shifts, potentially resolving overlapped peaks. Aromatic solvents like benzene-d₆ often produce different spectral patterns compared to chloroform-d₃.[2]

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals.

  • 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlap.[3]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems even when signals overlap.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, spreading the proton signals out in the carbon dimension.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.

  • Selective 1D Experiments: Techniques like 1D TOCSY (Total Correlation Spectroscopy) or 1D NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to selectively excite a single, non-overlapped multiplet and observe only the signals from that spin system or spatially close protons, respectively.[3]

Q2: The peaks in my NMR spectrum are very broad. What could be the cause and how can I fix it?

A2: Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.

  • Sample Concentration: A sample that is too concentrated can lead to broad signals due to viscosity or aggregation.[2] Diluting the sample may help. Conversely, a very dilute sample will have a low signal-to-noise ratio, which can be improved by increasing the number of scans.[4]

  • Insoluble Material: The presence of undissolved material will disrupt the magnetic field homogeneity.[2] Ensure your sample is fully dissolved. If solubility is an issue, try a different NMR solvent or gently warm the sample.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[5] If suspected, you can try to remove them by passing the sample through a small plug of celite or silica.

  • Chemical Exchange or Conformational Dynamics: Spirocycles can be conformationally flexible. If the molecule is interconverting between different conformations on the NMR timescale, this can lead to broad peaks.[6] Running the spectrum at different temperatures (variable temperature NMR) can help. Cooling the sample may slow the exchange enough to see distinct conformers, while heating can sometimes coalesce the broad peaks into sharp, averaged signals.

Q3: I see unexpected peaks in my spectrum that don't correspond to my spirocycle. What are they?

A3: These are likely impurities. Common sources include:

  • Residual Solvents: Solvents from purification like ethyl acetate or dichloromethane can be difficult to remove completely.[2]

  • Water: NMR solvents can absorb atmospheric moisture.[2]

  • Grease: From glassware joints.

  • Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to impurities.

To identify these, you can consult tables of common NMR solvent and impurity chemical shifts. If an exchangeable proton (like -OH or -NH) is suspected, adding a drop of D₂O to the NMR tube will cause the peak to disappear.[2]

Data Presentation: Common Deuterated Solvents for NMR
SolventChemical Shift of Residual Protons (ppm)Common Water Peak (ppm)Usefulness for Spirocycles
Chloroform-d (CDCl₃)7.26~1.56Good general-purpose solvent for non-polar to moderately polar compounds.
Acetone-d₆2.05~2.84Useful for resolving peak overlap when CDCl₃ fails.[2]
Benzene-d₆7.16~0.40Can induce significant shifts (aromatic solvent-induced shifts), which can be very useful for resolving overlapping signals.[2]
Dimethyl sulfoxide-d₆ (DMSO-d₆)2.50~3.33Excellent for highly polar compounds, but sample recovery is difficult.[2]
Methanol-d₄3.31 (CHD₂)~4.87Good for polar compounds and can be used to identify exchangeable protons.[2]
Experimental Protocol: 2D HSQC Experiment
  • Sample Preparation: Prepare a concentrated solution of your spirocycle (5-10 mg) in a suitable deuterated solvent (0.5-0.7 mL). Ensure the sample is fully dissolved and filtered if necessary.

  • Instrument Setup:

    • Lock and shim the spectrometer on your sample.

    • Acquire a standard ¹H NMR spectrum to determine the spectral width.

    • Acquire a standard ¹³C NMR spectrum to determine the carbon spectral width.

  • HSQC Experiment Setup:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on a Bruker instrument).

    • Set the spectral widths in both the proton (F2) and carbon (F1) dimensions based on your 1D spectra.

    • Set the number of scans (NS) and dummy scans (DS) – typically NS=8 or 16 for a reasonably concentrated sample.

    • The one-bond ¹J(CH) coupling constant is typically set to 145 Hz for sp³ carbons and 165 Hz for sp² carbons. An average value of 150 Hz is often a good starting point.

  • Acquisition and Processing:

    • Start the acquisition. HSQC experiments can take from 30 minutes to several hours depending on the sample concentration and desired resolution.

    • After acquisition, process the data using the appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.

  • Analysis:

    • The resulting 2D spectrum will show correlations (cross-peaks) between each proton and the carbon it is directly attached to. This is invaluable for assigning signals, especially in crowded regions of the ¹H spectrum.[4]

Mass Spectrometry (MS)

Frequently Asked Questions & Troubleshooting

Q1: I'm not seeing the molecular ion peak for my spirocycle. What could be the reason?

A1: The absence of a molecular ion (M⁺˙ in EI, or [M+H]⁺, [M+Na]⁺ etc. in soft ionization) can be due to several factors:

  • Ionization Technique: Electron Ionization (EI) is a "hard" technique that can cause extensive fragmentation, leading to a weak or absent molecular ion peak.[7] "Soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are more likely to produce an abundant molecular ion or pseudomolecular ion.[8]

  • In-source Fragmentation: Even with soft ionization, applying too high of a voltage in the ion source can cause the molecule to fragment before it reaches the mass analyzer.[9]

  • Compound Instability: The molecular ion itself may be inherently unstable and rapidly fragment.[10]

  • Low Ionization Efficiency: Some compounds are difficult to ionize under certain conditions.[11] Try changing the ionization source or solvent system.

  • Mass Analyzer Range: Ensure the mass spectrometer is scanning a range that includes the expected molecular weight of your compound.[11]

Q2: My mass spectrum shows a complex fragmentation pattern. How can I interpret it for a spirocycle?

A2: The fragmentation of spirocycles can be complex but also diagnostic.

  • Common Fragmentation Pathways: Cleavage of the bonds adjacent to the spirocenter is common. Retro-Diels-Alder reactions can occur if there are cyclohexene or similar moieties within the spirocyclic system.[12] The fragmentation is often driven by the formation of stable carbocations or neutral losses.[13]

  • High-Resolution MS (HRMS): Provides exact mass measurements, allowing you to determine the elemental composition of the parent ion and its fragments. This is crucial for proposing and verifying fragmentation pathways.

  • Tandem MS (MS/MS): In this technique, the molecular ion is isolated and then fragmented. This helps to establish direct relationships between the parent ion and its fragments, simplifying the interpretation of the spectrum.[10]

Decision Tree for Troubleshooting MS Issues

G start Problem with MS Analysis q1 Poor or No Signal? start->q1 q2 Incorrect m/z? q3 No Molecular Ion? q1->q2 No a1 Check Sample Concentration q1->a1 Yes q2->q3 No b1 Calibrate Mass Analyzer q2->b1 Yes c1 Switch to Softer Ionization (e.g., ESI) q3->c1 Yes a2 Optimize Ionization Source (e.g., ESI, APCI) a1->a2 a3 Tune & Calibrate Instrument a2->a3 end Issue Resolved a3->end b2 Check for Adducts (Na+, K+, etc.) b1->b2 b3 Consider Unexpected PTMs or Reactions b2->b3 b3->end c2 Reduce In-Source Fragmentation Voltage c1->c2 c3 Use HRMS to look for low-abundance ions c2->c3 c3->end

Caption: Troubleshooting common mass spectrometry issues.

Data Presentation: Common Adducts in ESI-MS (Positive Ion Mode)
AdductMass Added (Da)Common Source
[M+H]⁺1.0073Acidic mobile phase
[M+Na]⁺22.9892Glassware, solvents
[M+K]⁺38.9632Glassware, solvents
[M+NH₄]⁺18.0338Ammonium salts in buffer
[M+CH₃CN+H]⁺42.0338Acetonitrile mobile phase

X-ray Crystallography

Frequently Asked Questions & Troubleshooting

Q1: I am having difficulty obtaining single crystals of my spirocycle suitable for X-ray diffraction. What can I do?

A1: Crystallizing complex, conformationally flexible molecules like spirocycles can be challenging.[14] Here are some strategies:

  • Systematic Screening: Use commercially available or in-house crystallization screens that vary precipitants, buffers, and salts.

  • Vapor Diffusion: This is the most common method.

    • Hanging Drop: A drop of your compound/precipitant mixture is suspended over a reservoir of the precipitant solution.

    • Sitting Drop: The drop sits on a pedestal within the reservoir.

  • Slow Evaporation: Slowly evaporate the solvent from a saturated solution of your compound.

  • Solvent/Anti-Solvent Diffusion: Layer a solvent in which your compound is soluble with an "anti-solvent" in which it is insoluble. Crystals may form at the interface.

  • Control Nucleation and Growth: Seeding a supersaturated solution with a tiny crystal can promote the growth of larger, higher-quality crystals.[15]

  • Modify the Molecule: Sometimes, creating a derivative (e.g., a salt or co-crystal) can improve the chances of crystallization by introducing new intermolecular interactions like hydrogen bonding.

Q2: My spirocycle is conformationally flexible. How does this affect crystallization?

A2: Conformational flexibility can hinder crystallization because the molecule does not have a single, low-energy shape to pack into a regular lattice.[16] The presence of multiple conformers in solution increases the entropy, making the transition to an ordered crystalline state less favorable.[14] It can also lead to conformational polymorphism, where the same compound crystallizes in different crystal structures with different molecular conformations.[17] Computational modeling can sometimes help to identify low-energy conformers that might be more likely to crystallize.

Experimental Protocol: Hanging Drop Vapor Diffusion for Crystallization
  • Prepare Stock Solutions:

    • Compound Solution: Prepare a concentrated solution of your purified spirocycle (e.g., 5-20 mg/mL) in a suitable solvent.

    • Reservoir Solutions: Prepare a range of reservoir solutions from a crystallization screen. These typically contain a buffer, a salt, and a precipitant (e.g., PEG, MPD).

  • Set up the Crystallization Plate:

    • Pipette 500 µL of a reservoir solution into a well of a 24-well crystallization plate.

    • On a siliconized glass coverslip, mix 1 µL of your compound solution with 1 µL of the reservoir solution.

    • Carefully invert the coverslip and place it over the well, sealing it with vacuum grease.

  • Incubation:

    • Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

  • Monitoring:

    • Regularly inspect the drops under a microscope over several days to weeks. Look for the formation of clear, well-defined crystals. Amorphous precipitate, phase separation, or clear drops are also possible outcomes that provide information for further optimization.

  • Optimization:

    • If you see promising conditions (e.g., microcrystals, crystalline needles), set up new experiments to optimize them by slightly varying the concentrations of the compound, precipitant, and additives.

Schematic of Crystallization Troubleshooting

G cluster_outcomes cluster_actions start Initial Crystallization Screening outcome Observe Outcome start->outcome precipitate Amorphous Precipitate outcome->precipitate Too fast precipitation clear_drop Clear Drop outcome->clear_drop Too soluble crystals Microcrystals / Needles outcome->crystals Promising condition action_precipitate Decrease precipitant/compound concentration precipitate->action_precipitate action_clear Increase precipitant/compound concentration clear_drop->action_clear action_crystals Optimize conditions (fine screen), try seeding crystals->action_crystals action_precipitate->outcome Re-screen action_clear->outcome Re-screen end Single Crystal for X-ray action_crystals->end

Caption: A logical workflow for troubleshooting crystallization experiments.

References

Side reaction pathways in the synthesis of "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, which typically proceeds via a Robinson annulation of 1-methyl-4-piperidone and methyl vinyl ketone.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Decomposition of starting materials or intermediates: The reaction may be sensitive to temperature and pH. 2. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion or increased side reactions. 3. Ineffective catalyst: The base or acid catalyst may be old, impure, or not suitable for the specific substrate.1. Optimize reaction temperature: Start with lower temperatures and gradually increase if the reaction is slow. Monitor the reaction progress closely using TLC or LC-MS. 2. Verify reactant ratios: Ensure accurate measurement of starting materials. A slight excess of the Michael acceptor (methyl vinyl ketone) may be beneficial in some cases. 3. Use fresh, high-purity catalyst: Consider screening different catalysts (e.g., different bases like NaOH, KOH, or NaOEt) to find the optimal one for your system.
Formation of a polymeric solid Polymerization of methyl vinyl ketone: This is a common side reaction, especially under basic conditions and at elevated temperatures.[1]1. Use a precursor for methyl vinyl ketone: A Mannich base, such as 4-(diethylamino)-2-butanone hydrochloride, can generate methyl vinyl ketone in situ at a controlled rate, minimizing polymerization. 2. Control the addition rate: Add methyl vinyl ketone slowly to the reaction mixture to maintain a low concentration. 3. Maintain a lower reaction temperature: This can help to reduce the rate of polymerization.
Presence of a major byproduct with a higher molecular weight Double Michael addition: The enolate of the initial Michael adduct can react with a second molecule of methyl vinyl ketone.1. Use an excess of the ketone starting material: This can help to minimize the reaction of the intermediate with the Michael acceptor. 2. Slow addition of the Michael acceptor: As with polymerization, slow addition helps to keep the concentration of the acceptor low.
Isolation of an isomeric byproduct Formation of a thermodynamically less stable ring system: The intramolecular aldol condensation can potentially form different ring sizes, although six-membered rings are generally favored.1. Optimize reaction time and temperature: Longer reaction times and higher temperatures can favor the formation of the more thermodynamically stable product. 2. Choice of catalyst: The catalyst can influence the regioselectivity of the cyclization. Experiment with different bases or acids.
Product is difficult to purify Presence of multiple, closely-related byproducts: Side reactions can lead to a complex mixture of products with similar polarities.1. Employ high-performance column chromatography: Use a high-resolution silica gel or alumina column with a carefully optimized eluent system. 2. Consider derivatization: In some cases, converting the product to a crystalline derivative can aid in purification by recrystallization. 3. Utilize an alternative purification technique: Techniques such as preparative HPLC may be necessary for challenging separations.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of the Robinson annulation, which involves two key steps: a Michael addition followed by an intramolecular aldol condensation.[2][3] First, the enolate of 1-methyl-4-piperidone acts as a nucleophile and adds to methyl vinyl ketone in a Michael fashion. The resulting 1,5-diketone then undergoes an intramolecular aldol condensation to form the six-membered ring, which subsequently dehydrates to yield the final α,β-unsaturated ketone.

Q2: What are the most common side reactions to be aware of?

A2: The most prevalent side reactions include the polymerization of methyl vinyl ketone, a double Michael addition product where a second molecule of methyl vinyl ketone reacts with the intermediate, and the potential for alternative cyclization pathways in the aldol condensation step.[1]

Q3: How can I minimize the polymerization of methyl vinyl ketone?

A3: A common strategy is to generate methyl vinyl ketone in situ from a more stable precursor, such as a Mannich base. This maintains a low and steady concentration of the reactive Michael acceptor, thereby suppressing polymerization.[1] Alternatively, slow addition of methyl vinyl ketone to the reaction mixture and maintaining a lower reaction temperature can be effective.

Q4: I am observing multiple spots on my TLC plate that are close to the product spot. What could they be?

A4: These spots could correspond to several side products. Common possibilities include the intermediate aldol addition product (before dehydration), diastereomers of the product if chiral centers are formed, or isomers resulting from incomplete equilibration to the most stable product. A double Michael addition product is also a possibility, which would have a significantly higher molecular weight.

Q5: What purification methods are most effective for this compound?

A5: Column chromatography on silica gel is the most common method for purifying the crude product. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or a mixture containing a small amount of a more polar solvent like methanol, can be effective. It is often beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent streaking of the amine-containing product on the silica gel.

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound, based on typical Robinson annulation procedures. Optimization of specific parameters may be required.

Materials:

  • 1-Methyl-4-piperidone

  • Methyl vinyl ketone (or a suitable precursor)

  • Base catalyst (e.g., sodium hydroxide, potassium hydroxide, sodium ethoxide)

  • Solvent (e.g., ethanol, methanol, or a mixture with water)

  • Acid for workup (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-4-piperidone in the chosen solvent.

  • Catalyst Addition: Add the base catalyst to the solution and stir until it is completely dissolved.

  • Michael Addition: Cool the mixture in an ice bath. Slowly add methyl vinyl ketone dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Aldol Condensation and Dehydration: After the Michael addition is complete (as indicated by TLC), heat the reaction mixture to reflux for several hours to promote the intramolecular aldol condensation and subsequent dehydration. Monitor the formation of the final product by TLC.

  • Workup: Cool the reaction mixture to room temperature and neutralize it with the appropriate acid. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Main Reaction Pathway

main_reaction_pathway 1-Methyl-4-piperidone 1-Methyl-4-piperidone Michael Adduct (1,5-Diketone) Michael Adduct (1,5-Diketone) 1-Methyl-4-piperidone->Michael Adduct (1,5-Diketone) Michael Addition Methyl vinyl ketone Methyl vinyl ketone Methyl vinyl ketone->Michael Adduct (1,5-Diketone) Aldol Adduct Aldol Adduct Michael Adduct (1,5-Diketone)->Aldol Adduct Intramolecular Aldol Addition This compound This compound Aldol Adduct->this compound Dehydration

Caption: Main synthetic pathway to the target compound.

Key Side Reaction Pathways

side_reaction_pathways cluster_main Main Reaction cluster_side1 Polymerization cluster_side2 Double Michael Addition 1-Methyl-4-piperidone_enolate 1-Methyl-4-piperidone (Enolate) Michael_Adduct Michael Adduct 1-Methyl-4-piperidone_enolate->Michael_Adduct Michael Addition MVK Methyl vinyl ketone MVK->Michael_Adduct Target_Product Target Product Michael_Adduct->Target_Product Aldol Condensation Michael_Adduct_enolate Michael Adduct (Enolate) Michael_Adduct->Michael_Adduct_enolate MVK_poly Methyl vinyl ketone Polymer Poly(methyl vinyl ketone) MVK_poly->Polymer Self-condensation Double_Adduct Double Michael Adduct Michael_Adduct_enolate->Double_Adduct MVK_double Methyl vinyl ketone MVK_double->Double_Adduct

Caption: Common side reaction pathways.

References

Technical Support Center: Purification of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one" isomers. The following information is based on established purification techniques for related spirocyclic and chiral compounds and should be adapted to the specific properties of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for separating diastereomers of this compound?

A1: The most common techniques for separating diastereomers include medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) on normal or reversed-phase silica gel.[1][2] The choice of stationary and mobile phases will be critical and requires methodical screening. Preparative HPLC is a powerful method for efficiently purifying target compounds with high resolution.[1]

Q2: How can I separate the enantiomers of a specific this compound isomer?

A2: Enantiomeric separation requires chiral chromatography. This typically involves the use of a chiral stationary phase (CSP).[3] Several types of CSPs are available, including those based on polysaccharides (e.g., cellulose or amylose derivatives), macrocyclic glycopeptides, and cyclodextrins.[3][4] The selection of the appropriate CSP and mobile phase is crucial for achieving separation.[3]

Q3: What are the key parameters to optimize in a chromatographic separation of these isomers?

A3: Key parameters to optimize include:

  • Stationary Phase: Choice of chiral or achiral stationary phase and particle size.

  • Mobile Phase: Composition and gradient of the solvent system.[3] For chiral separations, normal phase (e.g., heptane/alcohol), reversed-phase (e.g., water/acetonitrile or methanol), and polar organic modes can be explored.[3]

  • Flow Rate: Affects resolution and analysis time.

  • Temperature: Can influence selectivity and peak shape.

  • Sample Load: Overloading the column can lead to poor separation.[5]

Q4: What level of purity can I expect to achieve with these techniques?

A4: With optimized chromatographic methods, it is often possible to achieve purities higher than 95%.[1][6] The final purity will depend on the complexity of the isomeric mixture and the efficiency of the chosen purification strategy.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor or No Separation of Isomers Inappropriate stationary phase.Screen different types of columns (e.g., for chiral separations, try polysaccharide-based vs. protein-based CSPs).
Non-optimal mobile phase composition.Systematically vary the solvent ratios and try different solvent systems (e.g., normal phase, reversed-phase, polar organic).[3]
Peak Tailing Basic target compound interacting with silica.Add a modifier to the mobile phase, such as triethylamine (TEA) for normal phase or trifluoroacetic acid (TFA) for reversed-phase.
Column degradation or void formation.Test the column with a standard mixture to check its performance; replace if necessary.[5]
Peak Fronting Sample overload.Reduce the amount of sample injected onto the column or use a larger-diameter column.[5]
Peak Splitting Blocked inlet frit.Replace the guard column or flush the column to clear the blockage.[5]
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[5]
High Column Backpressure Sample precipitation at the column inlet.Clean the column with a strong organic solvent. Ensure the sample is fully dissolved before injection.[5]
Blockage in the LC system.Check for leaks and tighten fittings. Prime the HPLC pumps.[5]
Low Yield/Recovery Irreversible adsorption of the sample onto the stationary phase.Consider alternative chromatographic techniques like high-speed counter-current chromatography (HSCCC) which avoids a solid support.[6]
Degradation of the compound during purification.Ensure the stability of the compound in the chosen mobile phase and at the operating temperature.

Quantitative Data from Related Compound Purifications

The following tables summarize purification data for azaspiracids and other complex molecules, which can serve as a reference for what may be achievable for this compound isomers.

Table 1: Recovery and Mass Reduction in Azaspiracid Purification [7]

Purification Step Mass Reduction (%) Toxin Recovery (%)
Solid-Phase Extraction (Diol)9095 ± 1
Sephadex Size-Exclusion87up to 95 ± 2
Toyopearl HW Size-Exclusion90up to 92.5 ± 2.5
Semi-Preparative LC-78 ± 3
Overall Average Yield -65

Table 2: Purity and Yield of Free Radical Inhibitors from Dracocephalum heterophyllum [1]

Compound Purity (%)
Xanthotoxol>95
5-hydroxy-8-methoxypsoralen>95
Luteolin>95
Methyl rosmarinate>95
Ethyl rosmarinate>95

Experimental Protocols

Protocol 1: General Chromatographic Purification Workflow

This protocol outlines a general workflow for the purification of this compound isomers.

  • Sample Preparation:

    • Dissolve the crude mixture of isomers in a suitable solvent. The ideal solvent is the mobile phase itself or a solvent that is weaker than the mobile phase to ensure sharp peaks.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[6]

  • Method Development (Analytical Scale):

    • Use an analytical HPLC system to screen different columns (e.g., C18, silica, and various chiral stationary phases) and mobile phase compositions.

    • Inject a small amount of the sample and monitor the separation of the isomers.

    • Optimize the mobile phase gradient, flow rate, and temperature to achieve baseline separation of the target isomers.

  • Scale-Up to Preparative Chromatography:

    • Once an optimal separation is achieved on the analytical scale, scale up the method to a preparative HPLC system with a larger column.

    • Increase the sample load and flow rate proportionally to the column size.

    • Collect fractions corresponding to the individual isomer peaks.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions using analytical HPLC to determine their purity.

    • Pool the fractions containing the pure isomer.

  • Solvent Evaporation and Isolation:

    • Remove the solvent from the pooled fractions, typically using a rotary evaporator.

    • The purified isomer is then obtained as a solid or oil.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_dev Method Development cluster_scaleup Scale-Up & Purification cluster_analysis Analysis & Isolation dissolve Dissolve Crude Mixture filter Filter Sample (0.45 µm) dissolve->filter screen Screen Columns & Mobile Phases filter->screen optimize Optimize Separation screen->optimize prep_hplc Preparative HPLC optimize->prep_hplc collect Collect Fractions prep_hplc->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate isolate Isolate Pure Isomer evaporate->isolate

Caption: A general experimental workflow for the purification of isomers.

troubleshooting_tree start Poor Isomer Separation cause1 Inappropriate Stationary Phase? start->cause1 cause2 Non-optimal Mobile Phase? start->cause2 cause3 Sample Overload? start->cause3 cause1->cause2 No sol1 Screen Different Columns cause1->sol1 Yes cause2->cause3 No sol2 Vary Solvent Composition cause2->sol2 Yes sol3 Reduce Injection Volume cause3->sol3 Yes

Caption: A troubleshooting decision tree for poor isomer separation.

References

Stability issues of "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one" under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one". The information is presented in a question-and-answer format to directly address challenges that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that might influence its stability?

A1: The molecule possesses two key structural motifs that are susceptible to degradation:

  • An α,β-unsaturated ketone (enone): This functional group is known to be reactive and can undergo various degradation pathways, particularly under hydrolytic and photolytic conditions. The conjugated system makes it susceptible to nucleophilic attack.

  • A tertiary amine (N-methyl group): Tertiary amines can be prone to oxidation, forming N-oxides. The presence of the nitrogen atom can also influence the overall electronic properties and reactivity of the molecule.

Q2: I am observing a loss of my compound in aqueous solutions at acidic or basic pH. What could be the cause?

A2: The observed degradation is likely due to the hydrolysis of the enone moiety. α,β-unsaturated ketones can be susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Under acidic conditions, protonation of the carbonyl oxygen can activate the molecule for nucleophilic attack by water. Under basic conditions, direct nucleophilic attack of hydroxide ions at the β-carbon of the enone system can occur, leading to subsequent rearrangement or degradation.

Q3: My compound appears to be degrading upon exposure to light. Is this expected?

A3: Yes, photodecomposition is a potential issue for this compound. Cyclic ketones and enones can absorb UV light, leading to photochemical reactions. The Norrish Type I cleavage is a common photochemical reaction for ketones, involving the cleavage of the α-carbon-carbon bond, which can lead to the formation of various degradation products.

Q4: I have noticed the formation of a new, more polar impurity during storage. What could this be?

A4: The formation of a more polar impurity could be due to the oxidation of the tertiary amine to an N-oxide. This is a common degradation pathway for molecules containing tertiary amines and can occur in the presence of atmospheric oxygen or oxidizing agents.

Troubleshooting Guide

This guide provides specific troubleshooting advice for common stability-related issues.

Observed Issue Potential Cause Recommended Action
Loss of compound purity over time in solution. Hydrolysis of the enone functional group.Prepare solutions fresh whenever possible. If storage is necessary, use a buffered solution at a neutral pH and store at low temperatures (2-8 °C). Avoid strongly acidic or basic conditions.
Discoloration or degradation of solid compound upon exposure to light. Photodegradation of the enone or other parts of the molecule.Store the compound in amber vials or otherwise protected from light. Conduct experiments under controlled lighting conditions.
Appearance of unexpected peaks in HPLC analysis after exposure to air or certain solvents. Oxidation of the tertiary amine to an N-oxide.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use de-gassed solvents for preparing solutions and for analytical runs.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time). Consider the use of antioxidants if oxidation is suspected.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2][3][4] The following are general protocols that can be adapted for "this compound". A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradation products.[4]

Acid and Base Hydrolysis
  • Objective: To assess the stability of the compound in acidic and basic conditions.

  • Protocol:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • For acid hydrolysis, add an equal volume of 0.1 M HCl to the stock solution.

    • For base hydrolysis, add an equal volume of 0.1 M NaOH to the stock solution.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots (the acidic solution with NaOH and the basic solution with HCl) before analysis.

    • Analyze the samples by a suitable stability-indicating method (e.g., HPLC with UV or MS detection).

Oxidative Degradation
  • Objective: To evaluate the susceptibility of the compound to oxidation.

  • Protocol:

    • Prepare a stock solution of the compound as described above.

    • Add an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the stock solution.

    • Incubate the solution at room temperature.

    • Monitor the reaction at different time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples by a suitable analytical method.

Photostability Testing
  • Objective: To determine the light sensitivity of the compound.

  • Protocol:

    • Expose the solid compound and a solution of the compound (in a photostabile solvent) to a light source according to ICH Q1B guidelines. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps. A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is recommended.

    • Keep control samples (solid and solution) protected from light at the same temperature.

    • After the exposure period, analyze both the exposed and control samples.

Thermal Degradation
  • Objective: To assess the stability of the compound at elevated temperatures.

  • Protocol:

    • Place the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 70 °C).

    • Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).

    • Analyze the samples and compare them to a control sample stored at the recommended storage temperature.

Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison.

Stress Condition Time Temperature % Degradation Number of Degradants Major Degradant (if identified)
0.1 M HCl24 h60 °CDataDataData
0.1 M NaOH24 h60 °CDataDataData
3% H₂O₂24 hRTDataDataData
Light ExposureICH Q1BRTDataDataData
Thermal14 days70 °CDataDataData

Data to be filled in based on experimental results.

Visualizations

Logical Relationship of Stability Concerns

Compound This compound Enone α,β-Unsaturated Ketone (Enone Moiety) Compound->Enone Amine Tertiary Amine (N-Methyl) Compound->Amine Hydrolysis Hydrolytic Degradation (Acid/Base Catalyzed) Enone->Hydrolysis Photodegradation Photolytic Degradation (e.g., Norrish Type I) Enone->Photodegradation Oxidation Oxidative Degradation (N-Oxide Formation) Amine->Oxidation

Caption: Key structural features and their potential degradation pathways.

Experimental Workflow for Forced Degradation Studies

Start Start: Pure Compound Stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Sampling->Analysis Data Quantify Degradation & Identify Products Analysis->Data End End: Stability Profile Data->End

References

Technical Support Center: Characterization of Azaspiro Ketones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of azaspiro ketones. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of these valuable compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues you may encounter during the characterization of azaspiro ketones, providing detailed solutions and experimental protocols.

Issue 1: Difficulty in Distinguishing Diastereomers by ¹H NMR

Question: My ¹H NMR spectrum shows a complex mixture of overlapping signals, and I'm unable to distinguish between the diastereomers of my azaspiro ketone. How can I resolve this?

Answer: Distinguishing diastereomers of azaspiro ketones can be challenging due to their often similar chemical environments. Here’s a systematic approach to tackle this issue:

  • Optimize ¹H NMR Acquisition:

    • Higher Field Strength: Use a higher field NMR spectrometer (e.g., 600 MHz or above) to increase signal dispersion and resolve overlapping multiplets.

    • Solvent Effects: Record spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆). Solvent-induced shifts can sometimes separate overlapping signals.

  • Utilize 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identify proton-proton coupling networks within each diastereomer. This helps in tracing the connectivity of the spin systems.[1][2]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to their directly attached carbons. This is particularly useful for resolving overlapping proton signals by spreading them out in the carbon dimension.[3]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space. Key NOE/ROE correlations between protons on the different rings can help establish the relative stereochemistry of the diastereomers. For small to medium-sized molecules, ROESY is often preferred to avoid zero-crossing issues with NOE signals.

  • Consider Diastereotopic Protons: The presence of a stereocenter often renders methylene protons diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, often as a pair of doublets (an AB quartet) if they are geminally coupled and not coupled to other protons.[4] Analyzing these patterns can provide valuable structural information.

G cluster_0 Initial Analysis cluster_1 Advanced NMR cluster_2 Structure Elucidation a Complex ¹H NMR Spectrum b Acquire 2D NMR Data (COSY, HSQC, NOESY/ROESY) a->b Resolution Needed c Analyze COSY for ¹H-¹H Correlations b->c Process Data d Analyze HSQC for ¹H-¹³C Correlations b->d Process Data e Analyze NOESY/ROESY for Spatial Proximity b->e Process Data f Assign Spin Systems for Each Diastereomer c->f d->f g Establish Relative Stereochemistry e->g f->g h Final Structure Assignment g->h

Caption: Workflow for distinguishing azaspiro ketone diastereomers.

Issue 2: Ambiguous Mass Spectrometry Fragmentation Patterns

Question: I am having trouble interpreting the mass spectrum of my azaspiro ketone. The fragmentation pattern is not straightforward. What are the expected fragmentation pathways?

Answer: The mass spectral fragmentation of azaspiro ketones is influenced by the ketone functionality and the nitrogen atom in the spirocyclic ring. The most common fragmentation pathways depend on the ionization method (EI vs. ESI).

  • Electron Ionization (EI-MS):

    • α-Cleavage: This is a characteristic fragmentation for ketones, involving cleavage of the bond adjacent to the carbonyl group. For azaspiro ketones, this can lead to the loss of an alkyl radical from the carbocyclic ring or cleavage within the heterocyclic ring. The formation of a resonance-stabilized acylium ion is a strong driving force for this pathway.[2][5][6][7]

    • McLafferty Rearrangement: This occurs if there is a γ-hydrogen available for transfer from the carbocyclic ring to the carbonyl oxygen, leading to the elimination of a neutral alkene.

    • Cleavage of the Azacyclic Ring: The nitrogen atom directs fragmentation. A common pathway is cleavage alpha to the nitrogen, leading to a stable iminium ion.

  • Electrospray Ionization (ESI-MS):

    • In ESI-MS, you will typically observe the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation.

    • Fragmentation is often initiated by protonation at the most basic site, which is usually the nitrogen atom.

    • Common fragmentation pathways involve the loss of neutral molecules (e.g., H₂O, CO) and cleavage of the spirocyclic system, often initiated at the bonds adjacent to the nitrogen or the spiro-carbon.

G a Obtain High-Resolution Mass Spectrum b Identify Molecular Ion Peak (M⁺ or [M+H]⁺) a->b c Propose Plausible Fragment Structures b->c Analyze Fragment Ions d Compare with Known Fragmentation Rules (α-cleavage, McLafferty, etc.) c->d e Consider Nitrogen-Directed Fragmentations c->e f Confirm with MS/MS Experiments d->f e->f g Final Fragmentation Pathway Assignment f->g

Caption: Troubleshooting logic for azaspiro ketone MS fragmentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for an azaspiro ketone?

A1: The chemical shifts can vary depending on the ring sizes, substituents, and the N-protecting group. However, some general ranges can be expected:

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Carbonyl Carbon (C=O) N/A200 - 220[6][8]
Spiro Carbon N/A50 - 80
α-Carbons to C=O 2.0 - 2.830 - 50
α-Carbons to Nitrogen 2.5 - 3.540 - 60
Other CH₂/CH in rings 1.2 - 2.520 - 40
N-H (if unprotected) Broad, 1.0 - 4.0 (variable)N/A

Note: These are approximate ranges and can be influenced by various factors.

Q2: I suspect my azaspiro ketone is undergoing ring-chain tautomerism. How can I confirm this?

A2: Ring-chain tautomerism, an equilibrium between the cyclic azaspiro ketone and an open-chain amino ketone, can indeed be a pitfall.[9][10][11][12] NMR spectroscopy is the primary tool for its detection:

  • Observation of Two Sets of Signals: In the NMR spectrum, you may observe two distinct sets of signals corresponding to the cyclic and open-chain forms. The relative integration of these signals will give you the equilibrium ratio.

  • Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can provide evidence for an equilibrium. If the signals for the two tautomers coalesce at higher temperatures, it indicates that they are in dynamic exchange.

  • Solvent Effects: The position of the equilibrium can be highly dependent on the solvent. Changing from a non-polar solvent (e.g., C₆D₆) to a polar, protic solvent (e.g., CD₃OD) can shift the equilibrium, which would be observable by NMR.

Q3: How does an N-Boc protecting group affect the NMR spectrum?

A3: The N-Boc (tert-butoxycarbonyl) group has a significant impact on the NMR spectrum:

  • ¹H NMR: You will observe a characteristic sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group.[13]

  • ¹³C NMR: Two additional signals will appear: one around 28 ppm for the three equivalent methyl carbons of the tert-butyl group, and another around 80 ppm for the quaternary carbon of the tert-butyl group. The carbonyl of the Boc group will appear around 155 ppm.[13]

  • Conformational Effects: The bulky Boc group can restrict rotation around the C-N bond, leading to the appearance of rotamers at room temperature. This can manifest as broadening or duplication of signals for the protons and carbons near the nitrogen atom. VT-NMR can be used to study this dynamic process.

Q4: What are some common impurities I might see from the synthesis of azaspiro ketones?

A4: Common impurities often arise from incomplete reactions or side reactions during the cyclization step. These can include:

  • Starting Materials: Unreacted linear amino ketone precursors.

  • Byproducts of Cyclization: Depending on the synthetic route, you might observe products of intermolecular reactions or incompletely cyclized intermediates.

  • Elimination Products: If the reaction conditions are harsh, elimination reactions can lead to the formation of enamines or other unsaturated byproducts. These impurities can often be identified by careful analysis of ¹H, ¹³C, and 2D NMR spectra, as well as by LC-MS.

Experimental Protocols

Protocol 1: General Procedure for NMR Sample Preparation
  • Sample Quantity: For a standard 5 mm NMR tube, use approximately 5-10 mg of the azaspiro ketone for ¹H NMR and 20-50 mg for ¹³C NMR.[13][14]

  • Solvent: Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous peaks.[13][14][15]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.[14][15]

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is often sufficient for routine analysis.

Protocol 2: General LC-MS/MS Method for Azaspiro Ketone Analysis

This protocol provides a starting point for the analysis of azaspiro ketones. Optimization will be required for specific compounds.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Column: A reversed-phase C18 column is a good starting point (e.g., 2.1 x 50 mm, 1.8 µm particle size). Chiral stationary phases may be required for the separation of enantiomers.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan to identify the [M+H]⁺ ion, followed by product ion scans (MS/MS) of the parent ion to obtain fragmentation patterns. For quantitative analysis, Selected Reaction Monitoring (SRM) can be used.[15]

References

Technical Support Center: Enhancing the Efficiency of Multi-Step Azaspiro Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of azaspiro derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of azaspiro derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Pictet-Spengler Reaction for Spiroindoline Formation

Question: We are experiencing low yields in the Pictet-Spengler reaction while attempting to synthesize aza-spiroindoline scaffolds. What are the potential causes and how can we optimize the reaction?

Answer: Low yields in the Pictet-Spengler reaction for aza-spiroindoline synthesis can stem from several factors. The reaction is often sensitive to reaction conditions and substrate electronics. An "interrupted" Pictet-Spengler reaction can sometimes occur, leading to the formation of a stable azaspiroindolenine intermediate that fails to rearrange to the desired product.[1]

Potential Causes and Solutions:

  • Incomplete Rearrangement: The key azaspiroindolenine intermediate may be too stable to undergo the desired Wagner-Meerwein rearrangement.[1]

    • Solution: Modifying the electronics of the indole nitrogen substituent can influence the rearrangement. For instance, the presence of a tosyl group has been shown to be critical for a successful rearrangement in some cases.[1]

  • Suboptimal Catalyst and Reaction Conditions: The choice of catalyst and reaction parameters plays a crucial role in both yield and diastereoselectivity.

    • Solution: An iridium(I)-catalyst in conjunction with a silane reductant can facilitate a highly chemoselective and diastereoselective reductive spirocyclization, providing the desired aza-spiroindoline product in good yields.[2] A screen of solvents and reaction temperatures is also recommended, with dichloromethane at -15 °C proving effective in some instances.[2]

  • Side Reactions: Under certain conditions, alternative reaction pathways can compete with the desired spirocyclization.

    • Solution: The use of specific catalysts, such as Vaska's complex with a suitable silane, can selectively promote the desired spirocyclization pathway over the classical Pictet-Spengler cyclization.[2]

Optimization Data for Iridium-Catalyzed Aza-Spirocyclization: [2]

EntryCatalyst (mol%)Reductant (equiv)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1Vaska's complex (5)TMDS (2)Toluene255580:20
2Vaska's complex (5)TMDS (3)Toluene25>9580:20
3Vaska's complex (5)TMDS (3)Dichloromethane25>9592:8
4Vaska's complex (5)TMDS (3)Dichloromethane-15>9596:4

Issue 2: Poor Diastereoselectivity in Aza-Michael Addition for Spirocycle Formation

Question: Our intramolecular aza-Michael addition to form a disubstituted nitrogen-containing spirocycle is resulting in a poor diastereomeric ratio. How can we control the stereoselectivity of this reaction?

Answer: Achieving high diastereoselectivity in intramolecular aza-Michael reactions is critical for obtaining the desired stereoisomer. The selectivity can be influenced by the choice of catalyst and reaction conditions, which can favor the formation of either cis or trans isomers.[3]

Strategies for Diastereoselective Control:

  • Catalyst Selection: The use of specific catalysts can direct the cyclization to favor a particular diastereomer.

    • For cis Isomers: Achiral Pd(II) complexes have been shown to selectively produce cis-3,5-disubstituted nitrogen-containing heterocycles.[3]

    • For trans Isomers: Strong Brønsted acids can be employed to selectively yield the trans isomers.[3]

  • Conformational Control: The spatial arrangement of the molecule during the reaction is key to high diastereoselectivity. This can be controlled through various interactions.[4]

    • Methods for Control: Dipole-dipole interactions, chelation, and the avoidance of allylic strain are effective methods for controlling the conformation of open-chain substrates and achieving high diastereoselectivity.[4]

Issue 3: Low Conversion in Gold-Catalyzed Spirocyclization of N-Aryl Alkynamides

Question: We are attempting a gold-catalyzed dearomative spirocyclization of an N-aryl alkynamide to synthesize a spirolactam, but are observing low conversion to the desired product. What factors could be affecting the reaction efficiency?

Answer: The efficiency of gold-catalyzed spirocyclization of N-aryl alkynamides is highly dependent on the electronic properties of the aryl ring substituents. The identity of para-alkoxy groups, in particular, can significantly influence the selectivity for spirocyclization over other potential reaction pathways.[5]

Key Factors and Optimization:

  • Substrate Electronics: The nature of the substituent on the arene ring is crucial.

    • Observation: While a para-methoxy group often leads to only trace amounts of the desired spirolactam, substrates with para-tert-butoxy or para-hydroxy groups can provide the product in good yield and high selectivity.[5]

  • Catalyst System: The combination of the gold catalyst and a silver co-catalyst is important for activating the alkyne.

    • Recommended System: A combination of 5 mol % Au(PPh₃)Cl and AgOTf has been shown to be effective.[5]

  • Reaction Conditions: Temperature and solvent can also impact the reaction outcome.

    • Typical Conditions: The reaction is often carried out in dichloroethane at temperatures ranging from 50-80 °C.[5]

Substrate Scope in Gold-Catalyzed Spirocyclization: [5]

Substrate (para-substituent)Yield (%)
MethoxyTrace
tert-Butoxy75
Hydroxy82
Chloro65
Methyl70

Frequently Asked Questions (FAQs)

Q1: What are the common purification challenges in multi-step azaspiro synthesis?

A1: Common purification challenges include the separation of diastereomers, removal of closely related side products, and purification of polar intermediates. For complex reaction mixtures, standard chromatographic techniques may not be sufficient, and alternative methods like preparative HPLC or supercritical fluid chromatography (SFC) might be necessary. In some cases, derivatization of the product mixture can facilitate separation.

Q2: How can I minimize side reactions during the aza-Michael addition step?

A2: Side reactions in aza-Michael additions can include polymerization and the formation of double addition products. To minimize these, it is important to carefully control the stoichiometry of the reactants. Using a slight excess of the Michael acceptor can sometimes be beneficial. Additionally, running the reaction at lower temperatures and monitoring the progress closely by TLC or LC-MS can help to quench the reaction upon completion of the desired addition, preventing further reactions. The choice of a suitable catalyst and solvent is also critical.[6]

Q3: Are there any specific analytical techniques recommended for characterizing azaspiro derivatives?

A3: A combination of spectroscopic techniques is essential for the unambiguous characterization of azaspiro derivatives.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): Crucial for determining the connectivity and stereochemistry of the spirocyclic framework.

  • Mass Spectrometry (HRMS): To confirm the molecular formula.

  • X-ray Crystallography: The definitive method for determining the three-dimensional structure and absolute stereochemistry, especially for complex molecules with multiple chiral centers.

  • Chiral HPLC or SFC: To determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products.

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Reductive Aza-Spirocyclization of an Indole-Linked Lactam [2]

  • To a solution of the indole-linked lactam (1.0 equiv) in dichloromethane (0.1 M) at -15 °C under an argon atmosphere, add Vaska's catalyst (0.05 equiv).

  • Add tetramethyldisiloxane (TMDS) (3.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at -15 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aza-spiroindoline.

Protocol 2: General Procedure for Gold-Catalyzed Dearomative Spirocyclization of an N-Aryl Alkynamide [5]

  • To a flame-dried Schlenk tube under an argon atmosphere, add the N-aryl alkynamide (1.0 equiv), Au(PPh₃)Cl (0.05 equiv), and AgOTf (0.05 equiv).

  • Add anhydrous dichloroethane (0.1 M) and stir the mixture at the desired temperature (50-80 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the spirolactam product.

Visualizations

experimental_workflow cluster_synthesis Multi-Step Synthesis cluster_analysis Analysis & Purification start Starting Materials step1 Step 1: Pictet-Spengler Reaction start->step1 intermediate1 Intermediate A step1->intermediate1 step2 Step 2: Aza-Michael Addition intermediate1->step2 intermediate2 Intermediate B step2->intermediate2 step3 Step 3: Catalytic Spirocyclization intermediate2->step3 product Final Azaspiro Derivative step3->product purification Purification (Chromatography, etc.) product->purification characterization Characterization (NMR, MS, X-ray) purification->characterization

Caption: A generalized workflow for the multi-step synthesis of azaspiro derivatives.

troubleshooting_low_yield problem Low Yield in Pictet-Spengler Reaction cause1 Incomplete Rearrangement? problem->cause1 cause2 Suboptimal Conditions? problem->cause2 cause3 Side Reactions? problem->cause3 solution1 Modify N-substituent to facilitate rearrangement cause1->solution1 solution2 Screen catalysts, solvents, and temperature cause2->solution2 solution3 Employ selective catalyst to favor spirocyclization cause3->solution3

Caption: Troubleshooting logic for low yields in the Pictet-Spengler reaction.

References

Technical Support Center: Chiral Separation of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the method development of the chiral separation of "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one" enantiomers.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is recommended for the initial screening of this compound enantiomers?

A1: For a spirocyclic ketone like this compound, polysaccharide-based CSPs are a highly recommended starting point. Specifically, columns with amylose or cellulose derivatives, such as Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability for a wide range of chiral compounds, including ketones.[1][2][3] It is advisable to screen a small set of columns with different polysaccharide backbones and derivatizations to explore diverse chiral recognition mechanisms.[4]

Q2: What are the recommended initial mobile phase conditions for screening?

A2: A systematic screening approach should evaluate different modes of chromatography.[5] For initial screening, it is recommended to test the following:

  • Normal Phase: A mixture of a non-polar solvent like n-hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point. Ratios such as 90:10 or 80:20 (v/v) are typically effective.

  • Polar Organic Mode: This involves using polar organic solvents like acetonitrile or methanol, often with a small amount of an additive.

  • Reversed-Phase: While less common for this type of compound, it can sometimes provide unique selectivity. A mobile phase of water with methanol or acetonitrile can be tested.

Q3: Why is an additive, such as an acid or base, sometimes necessary in the mobile phase?

A3: Additives are used to improve peak shape and resolution. For a basic compound like this compound (due to the tertiary amine), a basic additive like diethylamine (DEA) or triethylamine (TEA) in the mobile phase can reduce peak tailing by minimizing interactions with acidic sites on the silica surface of the column.[6][7] Conversely, for acidic compounds, an acidic additive like trifluoroacetic acid (TFA) or formic acid is used.[8]

Q4: How can I determine the elution order of the enantiomers?

A4: To determine the elution order, you will need a standard of a single enantiomer. By injecting the single enantiomer standard, you can identify which peak corresponds to that specific enantiomer. If a standard is not available, other techniques such as circular dichroism (CD) detection coupled with HPLC or collection of the separated fractions for subsequent analysis by a method that can determine the absolute configuration (e.g., X-ray crystallography) would be necessary.

Experimental Protocols

Initial Screening Protocol for Chiral Separation

This protocol outlines a general screening procedure to identify a suitable chiral stationary phase and mobile phase for the separation of this compound enantiomers.

Table 1: Suggested Chiral Columns for Initial Screening

Column NameChiral SelectorParticle Size (µm)Dimensions (mm)
Column AAmylose tris(3,5-dimethylphenylcarbamate)5250 x 4.6
Column BCellulose tris(3,5-dimethylphenylcarbamate)5250 x 4.6
Column CImmobilized Amylose tris(3,5-dimethylphenylcarbamate)3150 x 4.6

Table 2: Screening Mobile Phases

Mobile Phase SystemComposition (v/v)Additive (optional)
Normal Phase 1 (NP1)n-Hexane / Isopropanol (90/10)0.1% Diethylamine
Normal Phase 2 (NP2)n-Hexane / Ethanol (80/20)0.1% Diethylamine
Polar Organic (PO)Acetonitrile / Methanol (50/50)0.1% Diethylamine
Reversed-Phase (RP)Water / Acetonitrile (50/50)0.1% Trifluoroacetic Acid

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

  • Detection: UV at 220 nm

Procedure:

  • Equilibrate each column with the first mobile phase for at least 20 column volumes.

  • Inject the racemic standard of this compound.

  • Record the chromatogram and calculate the retention factors (k), separation factor (α), and resolution (Rs).

  • Repeat for each mobile phase on each column.

  • Compile the results in a table for comparison.

Example of Optimized Method

Based on a hypothetical screening, the following optimized method was developed.

Table 3: Optimized Chiral Separation Parameters

ParameterValue
Column Column A: Amylose tris(3,5-dimethylphenylcarbamate) (5 µm, 250 x 4.6 mm)
Mobile Phase n-Hexane / Isopropanol (90/10, v/v) with 0.1% Diethylamine
Flow Rate 0.8 mL/min
Temperature 20 °C
Detection UV, 220 nm
Injection Volume 5 µL
Sample Diluent Mobile Phase

Table 4: Expected Performance Data (Hypothetical)

EnantiomerRetention Time (min)
Enantiomer 18.5
Enantiomer 210.2
Separation Factor (α) 1.25
Resolution (Rs) 2.1

Troubleshooting Guide

Problem: No separation of enantiomers on any of the screened columns.

  • Possible Cause: The selected chiral stationary phases may not be suitable for this specific compound.

  • Solution:

    • Try different CSPs: Expand the screening to include other types of CSPs, such as those based on cyclodextrin or Pirkle-type phases.[1]

    • Modify the mobile phase: Adjust the ratio of the alcohol modifier in the normal phase system. Sometimes, small changes in polarity can significantly impact selectivity.[4]

    • Change the alcohol modifier: If using isopropanol, try ethanol, or vice versa. The choice of alcohol can influence the chiral recognition.

Problem: Poor peak shape (tailing or fronting).

  • Possible Cause 1: Secondary interactions between the basic analyte and the silica support.

  • Solution 1:

    • Add a basic modifier: For the basic this compound, ensure a basic additive like diethylamine (DEA) or triethylamine (TEA) is present in the mobile phase, typically at a concentration of 0.1%.[6][7]

  • Possible Cause 2: The sample is dissolved in a solvent stronger than the mobile phase.

  • Solution 2:

    • Use mobile phase as diluent: Dissolve the sample in the mobile phase whenever possible.

  • Possible Cause 3: Column overload.

  • Solution 3:

    • Reduce sample concentration: Decrease the concentration of the injected sample.

Problem: High column backpressure.

  • Possible Cause 1: Blockage of the column inlet frit.

  • Solution 1:

    • Filter samples: Ensure all samples and mobile phases are filtered through a 0.45 µm or 0.22 µm filter.

    • Use a guard column: A guard column can protect the analytical column from particulate matter.

    • Reverse flush the column: Disconnect the column from the detector and flush it in the reverse direction at a low flow rate.

  • Possible Cause 2: Precipitation of the sample in the mobile phase.

  • Solution 2:

    • Check sample solubility: Ensure the sample is fully soluble in the mobile phase. If not, a different mobile phase or sample solvent may be needed.

Problem: Drifting or inconsistent retention times.

  • Possible Cause 1: Inadequate column equilibration.

  • Solution 1:

    • Equilibrate longer: Allow sufficient time for the column to equilibrate with the mobile phase, which can be 20-30 column volumes or more, especially when additives are used.

  • Possible Cause 2: Changes in mobile phase composition.

  • Solution 2:

    • Prepare fresh mobile phase: Prepare mobile phases fresh daily and ensure accurate measurements of all components.

    • Use a mobile phase reservoir with a lid: Prevent selective evaporation of the more volatile components.

  • Possible Cause 3: Fluctuations in column temperature.

  • Solution 3:

    • Use a column oven: Maintain a constant and controlled column temperature. Even small temperature changes can affect retention times in chiral separations.[8]

Visualizations

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation CSP_Selection Select CSPs (e.g., Amylose, Cellulose) Screening Perform Screening (Inject Racemate) CSP_Selection->Screening MP_Selection Select Mobile Phases (NP, PO, RP) MP_Selection->Screening Evaluate Evaluate Results (Rs, α, Peak Shape) Screening->Evaluate Chromatographic Data Optimize_MP Optimize Mobile Phase (Modifier Ratio, Additive) Evaluate->Optimize_MP Select Best Condition(s) Optimize_Params Optimize Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Robustness Robustness Testing Optimize_Params->Robustness Optimized Method Final_Method Final Validated Method Robustness->Final_Method

Caption: Workflow for Chiral Method Development.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Problem Encountered Cause_Resolution Poor Resolution Problem->Cause_Resolution Cause_PeakShape Poor Peak Shape Problem->Cause_PeakShape Cause_Pressure High Backpressure Problem->Cause_Pressure Cause_Retention Inconsistent Retention Problem->Cause_Retention Sol_Resolution Change CSP/Mobile Phase Adjust Temperature/Flow Cause_Resolution->Sol_Resolution Sol_PeakShape Add/Adjust Additive Change Sample Solvent Reduce Concentration Cause_PeakShape->Sol_PeakShape Sol_Pressure Filter Sample/Mobile Phase Use Guard Column Reverse Flush Cause_Pressure->Sol_Pressure Sol_Retention Increase Equilibration Time Use Column Oven Prepare Fresh Mobile Phase Cause_Retention->Sol_Retention

Caption: Troubleshooting Logic for Chiral HPLC.

References

Validation & Comparative

"3-Methyl-3-azaspiro[5.5]undec-7-en-9-one" vs. other azaspiro compounds in anticancer activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of various azaspiro-based molecules and their potential as anticancer agents.

A notable gap in current research is the absence of publicly available data on the anticancer activity of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one. Despite extensive searches of scientific literature and chemical databases, no studies evaluating its efficacy against cancer cell lines were identified. This guide, therefore, provides a comparative analysis of other classes of azaspiro compounds for which experimental data on anticancer activity have been published, offering valuable insights for researchers in medicinal chemistry and drug discovery.

This publication aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals by objectively comparing the performance of several classes of azaspiro compounds with demonstrated anticancer activity. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of various azaspiro compounds has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in the table below. Lower IC50 values indicate greater potency.

Compound ClassSpecific Compound ExamplesCancer Cell LineIC50 (µM)Reference
1-Thia-4-azaspiro[4.5]decanes Compounds 7, 9, 14, 18, 19HCT-1160.092 - 0.120[1]
Compounds 14, 18PC-3Good activity (specific IC50 not provided)[1]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones Compound 6dA5490.26[2]
Compound 8dMDA-MB-2310.10[2]
Compound 6bHeLa0.18[2]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] Most effective compounds in the seriesK562, HeLa, Jurkat, CT264.2 - 24.1[3]
Spiro[5.5]undecane Derivative 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione (Compound 2a)SK-HEP-123.67[4]
Dispiro-indolinones Most active compounds in the seriesLNCaP1.2 - 3.5[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in the comparison.

Cell Culture and Maintenance

Human cancer cell lines such as A549 (lung), MDA-MB-231 (breast), HeLa (cervical), HCT-116 (colorectal), PC-3 (prostate), HepG-2 (liver), K562 (erythroleukemia), Jurkat (T lymphocyte), CT26 (mouse colon), SK-HEP-1 (liver adenocarcinoma), and LNCaP (prostate) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48 to 72 hours. A solvent control (DMSO) was also included.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Apoptosis Analysis (Annexin V-FITC/DAPI Staining)

The pro-apoptotic effect of the azaspiro compounds was evaluated using an Annexin V-FITC/DAPI dual-staining assay followed by flow cytometry.[3]

  • Cell Treatment: Cells were treated with the test compounds at their IC50 concentrations for a specified period (e.g., 72 hours).

  • Cell Harvesting and Staining: Cells were harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and DAPI were added to the cell suspension, and the mixture was incubated in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between live cells (Annexin V-/DAPI-), early apoptotic cells (Annexin V+/DAPI-), late apoptotic cells (Annexin V+/DAPI+), and necrotic cells (Annexin V-/DAPI+).[3]

Cell Cycle Analysis

Flow cytometry was used to investigate the effect of the compounds on cell cycle distribution.[2]

  • Cell Treatment and Fixation: Cells were treated with the test compound (e.g., at 10 µM) for a specified time. After treatment, cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells were then washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, and G2/M).

Visualizing Methodologies and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and biological relationships.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Lines B Cell Seeding in 96-well plates A->B C Addition of Azaspiro Compounds B->C D Incubation (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add DMSO to Solubilize F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

Figure 1: General workflow for determining the in vitro cytotoxicity of azaspiro compounds using the MTT assay.

Apoptosis_Pathway A Azaspiro Compound Treatment B Induction of Apoptosis A->B C Phosphatidylserine Externalization B->C E Membrane Permeabilization (Late Apoptosis/Necrosis) B->E D Annexin V-FITC Binding C->D G Flow Cytometry Analysis D->G F DAPI Intercalation E->F F->G

Figure 2: Logical flow of apoptosis detection using Annexin V-FITC and DAPI staining.[3]

Concluding Remarks

While the target molecule, this compound, remains uncharacterized in the context of cancer research, this guide demonstrates that the broader class of azaspiro compounds holds significant promise. The diverse structures, including thia-, oxa-, and diazaspiro cores, exhibit potent cytotoxic effects against a variety of cancer cell lines. The data presented herein underscore the importance of the azaspiro scaffold as a privileged structure in the design of novel anticancer agents. Further investigation into the synthesis and biological evaluation of new azaspiro derivatives, including the title compound, is warranted to explore their full therapeutic potential. The detailed experimental protocols and visual workflows provided in this guide are intended to facilitate such future research endeavors.

References

Comparative analysis of synthetic routes to "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The spirocyclic scaffold of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one represents a valuable motif in medicinal chemistry, offering a three-dimensional architecture that can lead to enhanced target affinity and improved pharmacokinetic properties. This guide provides a comparative analysis of documented and plausible synthetic routes to this key chemical entity, presenting a side-by-side evaluation of their respective methodologies, yields, and strategic advantages.

Route 1: Robinson Annulation Approach

A well-established and reliable method for the construction of six-membered rings, the Robinson annulation has been successfully applied to the synthesis of this compound. This approach involves a tandem Michael addition and intramolecular aldol condensation.

Experimental Protocol: Robinson Annulation

The synthesis of this compound via Robinson annulation is a two-step process starting from 1-methylpiperidin-4-one:

  • Synthesis of 1-Methyl-4-(methoxymethylene)piperidine: To a suspension of (methoxymethyl)triphenylphosphonium chloride in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a strong base such as potassium tert-butoxide is added at 0 °C. The resulting ylide is then treated with 1-methylpiperidin-4-one. The reaction mixture is stirred at room temperature until completion, followed by an aqueous work-up and purification by distillation to yield the enol ether.

  • Synthesis of this compound: The enol ether from the previous step is dissolved in a suitable solvent, such as methanol, and hydrolyzed with a dilute aqueous acid (e.g., hydrochloric acid) to generate the intermediate aldehyde, 1-methyl-4-piperidinecarboxaldehyde. This aldehyde is then subjected to a Robinson annulation with methyl vinyl ketone in the presence of a base (e.g., sodium methoxide) in a solvent like methanol. The reaction mixture is heated to reflux, followed by cooling, neutralization, and extraction. The crude product is purified by column chromatography to afford this compound.

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Hydrolysis & Robinson Annulation A 1-Methylpiperidin-4-one D 1-Methyl-4-(methoxymethylene)piperidine A->D B (Methoxymethyl)triphenylphosphonium chloride B->D C Potassium tert-butoxide C->D E 1-Methyl-4-(methoxymethylene)piperidine G 1-Methyl-4-piperidinecarboxaldehyde E->G F HCl (aq) F->G J This compound G->J H Methyl vinyl ketone H->J I Sodium methoxide I->J

Figure 1. Synthetic pathway for the Robinson annulation approach.

Route 2: Aza-Diels-Alder Approach (Proposed)

As a powerful tool for the construction of nitrogen-containing six-membered rings, an aza-Diels-Alder reaction presents a plausible and potentially more convergent alternative for the synthesis of this compound. This hypothetical route would involve the [4+2] cycloaddition of an aza-diene with a suitable dienophile.

Proposed Experimental Protocol: Aza-Diels-Alder Reaction

This proposed synthesis would proceed via an intramolecular aza-Diels-Alder reaction:

  • Synthesis of the Aza-Diels-Alder Precursor: The synthesis would commence with the acylation of a suitable homoallylic amine with an activated acrylic acid derivative. For instance, N-methyl-1-(prop-2-en-1-yl)cyclohexan-1-amine could be reacted with acryloyl chloride in the presence of a non-nucleophilic base like triethylamine in an aprotic solvent such as dichloromethane at low temperature to afford the N-acyl-N-homoallylic amine precursor.

  • Intramolecular Aza-Diels-Alder Cycloaddition: The precursor would then be subjected to conditions that promote the intramolecular [4+2] cycloaddition. This could be achieved by heating the precursor in a high-boiling point solvent (e.g., toluene or xylene). The use of a Lewis acid catalyst (e.g., zinc chloride or boron trifluoride etherate) could potentially lower the reaction temperature and improve the stereoselectivity of the cycloaddition, yielding the target this compound after work-up and purification.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Aza-Diels-Alder Cycloaddition A N-methyl-1-(prop-2-en-1-yl)cyclohexan-1-amine D Aza-Diels-Alder Precursor A->D B Acryloyl chloride B->D C Triethylamine C->D E Aza-Diels-Alder Precursor G This compound E->G F Heat / Lewis Acid F->G

Figure 2. Proposed synthetic pathway for the aza-Diels-Alder approach.

Comparative Data

ParameterRobinson AnnulationAza-Diels-Alder (Proposed)
Starting Materials 1-Methylpiperidin-4-one, (Methoxymethyl)triphenylphosphonium chloride, Methyl vinyl ketoneN-methyl-1-(prop-2-en-1-yl)cyclohexan-1-amine, Acryloyl chloride
Number of Steps 22
Key Reactions Wittig Reaction, Robinson AnnulationAmide formation, Intramolecular Aza-Diels-Alder
Overall Yield Moderate to Good (Reported)Potentially Good (Hypothetical)
Scalability Generally scalablePotentially scalable, catalyst may be required
Stereoselectivity Not inherently stereoselectivePotentially stereoselective with chiral catalysts
Advantages Utilizes readily available starting materials; reliable and well-documented reaction.More convergent approach; potential for asymmetric synthesis.
Disadvantages Multi-step preparation of the aldehyde intermediate.Precursor synthesis may require specific conditions; intramolecular reaction may face challenges.

Conclusion

The Robinson annulation provides a proven and dependable route to this compound, relying on well-understood and scalable chemical transformations. While this method is effective, the proposed aza-Diels-Alder approach offers a more convergent and potentially stereoselective alternative. The development and optimization of an intramolecular aza-Diels-Alder cycloaddition for this target would be a valuable contribution to the synthetic chemist's toolbox, potentially enabling the efficient and enantioselective synthesis of this and related spirocyclic scaffolds for applications in drug discovery and development. Further experimental investigation into the proposed aza-Diels-Alder route is warranted to fully assess its viability and advantages over the established Robinson annulation method.

Validating the structure of "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one" with X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

Structural Validation of Novel Spirocyclic Compounds: A Comparative Guide

Introduction

The definitive structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For complex three-dimensional structures such as spirocyclic compounds, unambiguous confirmation of stereochemistry and connectivity is paramount. While various analytical techniques contribute to this process, single-crystal X-ray crystallography stands as the gold standard for providing a precise and unequivocal three-dimensional molecular structure.

This guide provides a comparative overview of X-ray crystallography alongside other powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of novel spirocyclic compounds. Although specific experimental data for "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one" is not publicly available in the cited literature, this guide will utilize data and protocols for analogous spiro[5.5]undecane systems to illustrate the principles and workflows.

Comparison of Key Analytical Techniques

The structural characterization of a novel compound is typically a puzzle solved by combining information from multiple analytical techniques.[1][2][3] Each method offers unique insights into the molecule's properties.

Technique Information Provided Sample Requirements Key Advantages Limitations
X-ray Crystallography - Unambiguous 3D molecular structure[4][5]- Absolute configuration of chiral centers[4]- Bond lengths, bond angles, and torsion angles- Intermolecular interactions in the solid state[4]Single, high-quality crystal (typically >20µm)[6]- Provides the definitive atomic arrangement in 3D space[7]- Gold standard for absolute stereochemistry determination[4]- Growth of suitable single crystals can be a major bottleneck- The determined structure represents the solid state, which may differ from the solution conformation
NMR Spectroscopy - Connectivity of atoms (through-bond correlations)[8]- Relative stereochemistry (through-space correlations, e.g., NOESY)- Information on the electronic environment of nuclei[9][10]- Dynamic and conformational information in solutionSoluble sample in a deuterated solvent- Non-destructive technique[8]- Provides detailed information about the structure in solution[8]- A wide array of experiments (1D, 2D) can elucidate complex connectivity[1]- Does not typically provide absolute configuration- Complex spectra can be challenging to interpret for large or highly symmetric molecules- May not distinguish between certain enantiomers without chiral resolving agents
Mass Spectrometry - Molecular weight and elemental composition (High-Resolution MS)[11][12][13]- Structural information from fragmentation patterns (MS/MS)[11][12]- Identification of functional groups based on characteristic fragmentsSmall amount of sample (solid, liquid, or in solution)- Extremely high sensitivity, requiring minimal sample quantity[11]- Can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis[1]- Provides rapid confirmation of molecular formula[13]- Does not provide information on stereochemistry or the 3D arrangement of atoms- Isomer differentiation can be difficult or impossible without fragmentation analysis

Experimental Protocols

Single-Crystal X-ray Crystallography

This protocol outlines the typical steps for determining the structure of a small organic molecule.

  • Crystal Selection and Mounting: A suitable single crystal, free of significant defects, is selected under a microscope. The crystal is mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer.[6] A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.[4][5]

  • Data Reduction and Structure Solution: The collected diffraction data are processed to correct for experimental factors. The resulting data are used to solve the "phase problem" and generate an initial electron density map of the molecule.

  • Structure Refinement: The initial structural model is refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.[14]

  • Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. The output includes precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a fundamental tool for determining the carbon-hydrogen framework of a molecule in solution.[9][15]

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. A series of experiments are run:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons.[9]

    • ¹³C NMR: Shows the number and types of carbon atoms (e.g., CH₃, CH₂, CH, C).[14]

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei. COSY shows proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC shows longer-range proton-carbon couplings, which is crucial for piecing together the molecular structure.[1]

  • Spectral Analysis: The resulting spectra are processed and analyzed. Chemical shifts, coupling constants, and correlation peaks are interpreted to build up a complete picture of the molecule's connectivity and relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise molecular weight and, by extension, the elemental formula of a compound.[11][16]

  • Sample Introduction: A small amount of the sample, dissolved in a suitable solvent, is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: The molecules are ionized. Electrospray ionization (ESI) is a common "soft" technique that typically generates the protonated molecule [M+H]⁺, preserving the molecular ion.[13]

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which measures the mass-to-charge (m/z) ratio with very high accuracy (typically to four decimal places).[13]

  • Data Analysis: The precise mass is used to calculate the most probable elemental formula(e). For further structural information, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is fragmented and the masses of the fragments are analyzed to provide clues about the molecule's structure.[12][13]

Visualizing the Workflow and Decision Process

The following diagrams illustrate the typical workflow for structural validation and the decision-making process for selecting the appropriate analytical methods.

G synthesis Synthesized Compound purification Purification (e.g., Chromatography) synthesis->purification prelim_analysis Preliminary Analysis purification->prelim_analysis ms Mass Spectrometry (Confirm MW & Formula) prelim_analysis->ms nmr NMR Spectroscopy (Determine Connectivity) prelim_analysis->nmr structure_proposed Proposed Structure ms->structure_proposed nmr->structure_proposed crystallization Crystallization Attempts structure_proposed->crystallization crystal_check Suitable Crystal? crystallization->crystal_check xray X-ray Diffraction crystal_check->xray Yes no_crystal Characterization by NMR & MS only crystal_check->no_crystal No structure_confirmed Structure Validated xray->structure_confirmed

Caption: Workflow for structural validation of a novel compound.

G start Need Structural Info q_mw Need Molecular Weight/Formula? start->q_mw use_ms Use Mass Spectrometry q_mw->use_ms Yes q_connect Need Atom Connectivity? q_mw->q_connect No use_ms->q_connect use_nmr Use NMR (1D & 2D) q_connect->use_nmr Yes q_abs_config Need Absolute Configuration? q_connect->q_abs_config No use_nmr->q_abs_config q_crystal Is the Sample Crystalline? q_abs_config->q_crystal Yes end_node Structure Elucidated q_abs_config->end_node No use_xray Use X-ray Crystallography q_crystal->use_xray Yes other_methods Use Chiral Chromatography or other methods q_crystal->other_methods No use_xray->end_node other_methods->end_node

Caption: Decision tree for selecting structural analysis methods.

References

Comparative Analysis of the Biological Activity of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental data for the biological activity of "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one" is currently available in the public domain. This guide provides a comparative analysis of the biological activities of structurally related azaspiro[5.5]undecane analogs to infer potential therapeutic applications and guide future research.

Introduction

The azaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide focuses on comparing the reported anticancer, antiviral, and neuroprotective activities of various analogs of this compound. The data presented is compiled from peer-reviewed scientific literature and is intended to provide a basis for understanding the structure-activity relationships within this class of compounds and to inform the design of future analogs with enhanced therapeutic potential.

Data Presentation: Comparative Biological Activities of Azaspiro[5.5]undecane Analogs

The following tables summarize the quantitative biological activity data for various azaspiro[5.5]undecane analogs.

Table 1: Anticancer Activity of Azaspiro Analogs
Compound/Analog ClassCell LineAssay TypeActivity (IC₅₀/EC₅₀)Reference
1-Thia-4-azaspiro[4.5]decane DerivativesHCT-116 (Colon Carcinoma)MTT Assay92.2 - 120.1 nM[1]
PC-3 (Prostate Adenocarcinoma)MTT AssayModerate Inhibition[1]
HepG-2 (Hepatocellular Carcinoma)MTT AssayDose-dependent activity[1]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]K562 (Erythroleukemia)MTS Assay4.2 - 24.1 µM[2]
HeLa (Cervical Carcinoma)MTS Assay4.2 - 24.1 µM[2]
Jurkat (T-lymphocyte)MTS Assay4.2 - 24.1 µM[2]
CT26 (Mouse Colon Carcinoma)MTS Assay4.2 - 24.1 µM[2]
Table 2: Antiviral Activity of Azaspiro Analogs
Compound/Analog ClassVirusCell LineAssay TypeActivity (EC₅₀)Reference
1-Thia-4-azaspiro[4.5]decan-3-one DerivativesHuman Coronavirus 229EHEL 299Not Specified5.5 µM (for compound 8n)[3][4]
3-Azaspiro[5.5]undecane hydrochlorideInfluenza A Virus (AM2 proton channel)Not SpecifiedTwo-electrode voltage-clamp0.92 µM[5]
Table 3: Neuropharmacological Activity of Azaspiro Analogs
Compound/Analog ClassTargetAssay TypeActivity (Kᵢ/EC₅₀)Reference
3,9-Diazaspiro[5.5]undecane-based compoundsGABA A ReceptorRadioligand Binding Assay180 nM (for analog 1e)[6]
3-[(4-Chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dione-Hippocampal slice culture neuroprotection assayActive[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][8][9][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity

The PRNT is the gold standard for measuring the titer of neutralizing antibodies against a virus.[12][13][14]

Protocol:

  • Prepare serial dilutions of the test compound.

  • Mix the compound dilutions with a known amount of virus and incubate for 1-2 hours at 37°C to allow for neutralization.

  • Infect a confluent monolayer of susceptible host cells with the virus-compound mixture.

  • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) to restrict virus spread.

  • Incubate the plates for several days until viral plaques (zones of cell death) are visible.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

GABA A Receptor Binding Assay

This assay measures the ability of a compound to bind to the GABA A receptor, a key target in the central nervous system.[15][16][17]

Protocol:

  • Prepare cell membranes from a source rich in GABA A receptors (e.g., rat brain cortex).

  • Incubate the membranes with a radiolabeled ligand that specifically binds to the GABA A receptor (e.g., [³H]muscimol or [³H]flunitrazepam) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) can be calculated from the IC₅₀ value.

Mandatory Visualizations

Experimental Workflow for Anticancer Drug Screening

anticancer_workflow start Start: Compound Synthesis (Azaspiro Analogs) cell_culture Cell Line Seeding (e.g., HCT-116, HeLa) start->cell_culture treatment Treatment with Test Compounds cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation mt_assay MTT Assay incubation->mt_assay data_analysis Data Analysis (Absorbance Measurement) mt_assay->data_analysis ic50 IC50 Determination data_analysis->ic50 end End: Identification of Potent Anticancer Analogs ic50->end

Caption: Workflow for in vitro anticancer screening of azaspiro analogs.

General Apoptosis Signaling Pathway

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bax_bak Bax/Bak Activation caspase8->bax_bak caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage (Induced by Drug) p53 p53 Activation dna_damage->p53 p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis azaspiro Azaspiro Analog (Potential Inducer) azaspiro->dna_damage

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization and quantification of "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one," a spirocyclic compound of interest in pharmaceutical research. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of drug substances and products. This document outlines and compares two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing insights into their respective performance characteristics and detailed experimental protocols.

The cross-validation of analytical methods is a crucial process to ensure the reliability and consistency of results across different analytical platforms.[1] This guide serves as a practical resource for researchers and drug development professionals in selecting and implementing robust analytical methods for this novel spiro-compound.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of a representative HPLC method for a structurally related spirocyclic ketone (Spironolactone) and a representative GC-MS method for a class of nitrogen-containing cyclic compounds (tropane alkaloids). These serve as illustrative examples for the potential performance of these techniques for "this compound."

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 10 - 60 µg/mL10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.99
Accuracy (% Recovery) 98.0% - 102.0%> 80%
Precision (% RSD) < 2.0%< 15%
Limit of Detection (LOD) 0.1 µg/mL5.0 ng/mL
Limit of Quantification (LOQ) 0.3 µg/mL10 ng/mL

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the analysis of a similar spirocyclic ketone, Spironolactone.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Reference standard of this compound

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 200-400 nm).

  • Injection Volume: 20 µL

Sample Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare working standards by diluting the stock solution to concentrations within the expected linear range.

  • Prepare samples by accurately weighing and dissolving the material in the same solvent as the standards to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a representative method for the analysis of nitrogen-containing cyclic compounds and would require optimization and validation for "this compound."

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Methanol (GC grade) or other suitable solvent

  • Reference standard of this compound

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-500 amu.

Sample Preparation:

  • Prepare a stock solution of the reference standard in a volatile solvent like methanol.

  • Prepare working standards by serial dilution.

  • Dissolve the sample in the same solvent to a concentration within the calibration range.

  • Ensure the sample is free of non-volatile matrix components to protect the GC system.

Visualized Workflows

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective select_methods Select Methods (e.g., HPLC, GC-MS) define_objective->select_methods define_criteria Define Acceptance Criteria select_methods->define_criteria prepare_samples Prepare Samples define_criteria->prepare_samples analyze_method1 Analyze with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze with Method 2 prepare_samples->analyze_method2 compare_results Compare Results analyze_method1->compare_results analyze_method2->compare_results statistical_analysis Statistical Analysis compare_results->statistical_analysis conclusion Conclusion on Method Comparability statistical_analysis->conclusion

Caption: Workflow for Analytical Method Cross-Validation.

Method_Selection_Decision_Tree start Start: Select Analytical Method volatility Is the analyte volatile and thermally stable? start->volatility gc_ms Consider GC-MS volatility->gc_ms Yes hplc Consider HPLC volatility->hplc No gc_ms_adv High resolution for complex mixtures Good for volatile impurities gc_ms->gc_ms_adv Advantages hplc_adv Wide applicability for non-volatile compounds Variety of detection methods hplc->hplc_adv Advantages

Caption: Decision Tree for Analytical Method Selection.

References

Benchmarking the efficacy of "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one" based drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one" : Initial searches for drugs based on the specific compound "this compound" did not yield publicly available information on its use in drug development. Therefore, this guide has been broadened to focus on the wider, therapeutically relevant class of azaspiro compounds . These molecules, characterized by a spirocyclic structure containing at least one nitrogen atom, are gaining prominence in medicinal chemistry due to their unique three-dimensional shapes which can lead to improved pharmacological properties.[1]

This guide provides a comparative overview of the efficacy of select azaspiro-based drugs and drug candidates, supported by experimental data and detailed methodologies.

Comparative Efficacy of Azaspiro Compounds

The diverse structures of azaspiro compounds allow them to target a wide range of biological receptors and enzymes. Below is a comparison of the efficacy of several azaspiro derivatives in different therapeutic areas.

Compound/Drug Candidate Therapeutic Area Target(s) Key Efficacy Data Alternative/Comparator Key Efficacy Data (Alternative)
1,9-Diazaspiro[5.5]undecane Derivative (Compound 1k) Metabolic DisordersAcetyl-CoA Carboxylase (ACC1/ACC2)IC50: 11 nM (hACC1), 4 nM (hACC2)[2]Other ACC inhibitors-
1,9-Diazaspiro[5.5]undecan-2-one Derivative (Compound 18) ObesityMelanin-Concentrating Hormone Receptor 1 (MCH-R1)IC50: 49.0 nM[3]Other MCH-R1 antagonists-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivative (Compound 15au) Painμ-Opioid Receptor (MOR) Agonist, σ1 Receptor (σ1R) AntagonistPotent analgesic activity comparable to oxycodone in paw pressure test (mice)[4]OxycodonePotent analgesic
1-Oxa-8-azaspiro[4.5]decane Derivative (Compound 8) Neurological Imagingσ1 Receptor LigandKi: 0.47 - 12.1 nM for σ1 receptors[5]SA4503-
Dispiro-indolinone Derivative (MI-888) Cancerp53-MDM2 Interaction InhibitorKi: 0.44 nM; IC50: ~90 nM (SJSA1 cells)[6]MI-219, MI-773Potent p53-MDM2 inhibitors[6]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] Derivatives Cancer-IC50: 4 ± 2 to 14 ± 1 μM (K-562), 12 ± 6 to 70 ± 4 μM (HeLa), 8 ± 2 to 19 ± 5 μM (Jurkat), 3 ± 1 to 9 ± 1 μM (CT26)[7]Cisplatin, DoxorubicinKnown chemotherapeutic agents[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for evaluating the efficacy of azaspiro compounds.

2.1. In Vitro Enzyme Inhibition Assay (ACC1/ACC2)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against acetyl-CoA carboxylase enzymes.

  • Methodology:

    • Recombinant human ACC1 and ACC2 enzymes are used.

    • The assay is performed in a radiometric format.

    • Enzyme, test compound, and [14C]acetyl-CoA are incubated in a reaction buffer.

    • The reaction is initiated by the addition of ATP and bicarbonate.

    • After incubation, the reaction is stopped, and the amount of incorporated [14C]malonyl-CoA is measured using a scintillation counter.

    • IC50 values are calculated from the dose-response curves.[2]

2.2. Radioligand Binding Assay (MCH-R1, MOR, σ1R)

  • Objective: To determine the binding affinity (Ki) of a compound to a specific receptor.

  • Methodology:

    • Cell membranes expressing the receptor of interest (e.g., MCH-R1, MOR, σ1R) are prepared.

    • A radiolabeled ligand with known high affinity for the receptor is used.

    • The membranes are incubated with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity on the filter is quantified.

    • Ki values are calculated using the Cheng-Prusoff equation.[4][5]

2.3. Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of a compound on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., HeLa, K-562, Jurkat, CT26) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • IC50 values are determined from the dose-response curves.[7]

2.4. In Vivo Analgesia Model (Paw Pressure Test)

  • Objective: To evaluate the analgesic effect of a compound in an animal model of pain.

  • Methodology:

    • A mechanical stimulus (e.g., increasing pressure) is applied to the hind paw of a rodent (e.g., mouse).

    • The pressure at which the animal withdraws its paw is recorded as the pain threshold.

    • The test compound or a control (e.g., vehicle, oxycodone) is administered to the animal.

    • The paw pressure test is repeated at various time points after drug administration.

    • An increase in the pain threshold indicates an analgesic effect.[4]

Signaling Pathways and Experimental Workflows

3.1. Dual MOR Agonism and σ1R Antagonism for Pain Management

The combination of MOR agonism and σ1R antagonism is a promising strategy for developing potent and safer analgesics. MOR activation provides pain relief, while σ1R antagonism may mitigate some of the side effects associated with traditional opioids, such as constipation.[4]

G Signaling Pathway for Dual-Targeting Analgesics cluster_0 Azaspiro Compound (e.g., 15au) cluster_1 Cellular Targets cluster_2 Downstream Effects Compound 4-Aryl-1-oxa-4,9-diazaspiro [5.5]undecane Derivative MOR μ-Opioid Receptor (MOR) Compound->MOR Agonist Sigma1R σ1 Receptor (σ1R) Compound->Sigma1R Antagonist Analgesia Analgesia (Pain Relief) MOR->Analgesia ReducedSideEffects Reduced Side Effects (e.g., Constipation) Sigma1R->ReducedSideEffects Antagonism leads to G In Vitro Anticancer Drug Screening Workflow Start Synthesize Azaspiro Compound Library CompoundTreatment Treat Cells with Varying Compound Concentrations Start->CompoundTreatment CellCulture Culture Cancer Cell Lines CellCulture->CompoundTreatment ViabilityAssay Perform Cell Viability Assay (e.g., MTT) CompoundTreatment->ViabilityAssay DataAnalysis Analyze Data and Calculate IC50 Values ViabilityAssay->DataAnalysis HitSelection Select 'Hit' Compounds for Further Study DataAnalysis->HitSelection

References

Navigating the Therapeutic Potential of Azaspiro[5.5]undecane Scaffolds: A Comparative Review of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the existing scientific literature reveals a notable absence of specific in vitro and in vivo studies on derivatives of "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one". However, significant research has been conducted on structurally related azaspiro[5.5]undecane cores, providing valuable insights into the potential therapeutic applications and biological activities of this chemical class. This guide synthesizes the available data on these related compounds, offering a comparative overview for researchers, scientists, and drug development professionals.

The azaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, recognized for its conformational rigidity and three-dimensional character, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1] While data on the specific "this compound" nucleus is not publicly available, extensive research on analogous structures, such as diazaspiro[5.5]undecanes and oxa-azaspiro[5.5]undecanes, highlights their promise in diverse therapeutic areas, including neuroscience, oncology, and pain management.

Comparative In Vitro Activity of Azaspiro[5.5]undecane Analogs

In vitro studies are fundamental in early-stage drug discovery for characterizing the biological activity of novel compounds. For azaspiro[5.5]undecane derivatives, these assays have been crucial in identifying their molecular targets and mechanism of action. The following table summarizes key in vitro data for various analogs, showcasing their diverse pharmacological profiles.

Compound ClassDerivative ExampleTarget(s)Assay TypeKey ParameterValueReference
3,9-Diazaspiro[5.5]undecanem-methylphenyl analog (1e)GABA-A Receptor (α4βδ subtype selective)Radioligand Binding AssayK_i180 nM[2]
1,9-Diazaspiro[5.5]undecaneCompound 23 PARP-1Enzyme Inhibition AssayIC506.2 nM[3]
1,9-Diazaspiro[5.5]undecaneCompound 18 Neuropeptide Y Y5 ReceptorRadioligand Binding AssayIC5049.0 nM[3]
1-Oxa-4,9-diazaspiro[5.5]undecaneCompound 15au µ-Opioid Receptor (MOR) / Sigma-1 Receptor (σ1R)Radioligand Binding AssayK_i (MOR) / K_i (σ1R)Not Specified[4]
1,5-Dioxa-9-azaspiro[5.5]undecaneCompound 8 Sigma-1 Receptor (σ1R)Radioligand Binding AssayK_i0.47 - 12.1 nM[5]
1,9-Diazaspiro[5.5]undecaneSPO-6Dengue Virus Type 2 (DENV2)Cell-based Antiviral AssayEC5011.43 ± 0.87 µM[6]

Comparative In Vivo Efficacy of Azaspiro[5.5]undecane Analogs

Following promising in vitro results, in vivo studies are essential to evaluate the efficacy, safety, and pharmacokinetic properties of drug candidates in a whole-organism context. Below is a summary of the available in vivo data for related azaspiro[5.5]undecane compounds.

Compound ClassDerivative ExampleAnimal ModelStudy TypeKey FindingReference
1-Oxa-4,9-diazaspiro[5.5]undecaneCompound 15au Mouse (Paw Pressure Test)AnalgesiaPotent analgesic activity comparable to oxycodone.[4]
Dispiro-indolinone (related spiro compound)Compound 29 P388-inoculated miceAnticancerTumor Growth Rate Inhibition (TGRI) of 93% at the final timepoint.[7]
Dispiro-indolinone (related spiro compound)Compound 29 HCT116-xenograft BALB/c nude miceAnticancerT/C ratio of approximately 60% on day 8 post-treatment.[7]
1,5-Dioxa-9-azaspiro[5.5]undecaneRadioligand [18F]8MouseBiodistributionHigh initial brain uptake, with significantly reduced brain-to-blood ratio upon pretreatment with a σ1R agonist.[5]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of scientific findings. The following sections outline typical experimental protocols employed in the study of azaspiro[5.5]undecane derivatives.

In Vitro Radioligand Binding Assay for GABA-A Receptors

This protocol is based on the study of 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists.[2]

  • Membrane Preparation: Membranes from cells stably expressing the GABA-A receptor subtype of interest are prepared by homogenization and centrifugation.

  • Binding Reaction: The prepared membranes are incubated with a specific radioligand (e.g., [³H]-gabazine) and varying concentrations of the test compound in a suitable buffer.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves, and K_i values are calculated using the Cheng-Prusoff equation.

In Vivo Anticancer Efficacy in a Xenograft Mouse Model

This protocol is a general representation based on studies of related spirocyclic compounds with anticancer activity.[7]

  • Cell Culture: Human cancer cells (e.g., HCT116) are cultured under standard conditions.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into control and treatment groups.

  • Drug Administration: The test compound is administered to the treatment group via a specific route (e.g., intraperitoneally) and schedule (e.g., daily for 10 days). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group, often expressed as the T/C (treatment/control) ratio.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess toxicity.

Visualizing Molecular Pathways and Experimental Processes

GABAergic Signaling Pathway Modulation

The following diagram illustrates the mechanism of action for a GABA-A receptor antagonist, a class to which some 3,9-diazaspiro[5.5]undecane derivatives belong.[2] These antagonists competitively bind to the GABA-A receptor, preventing the binding of the inhibitory neurotransmitter GABA. This blockage inhibits the influx of chloride ions, thereby reducing neuronal hyperpolarization and promoting neuronal excitability.

GABA_Signaling cluster_neuron Postsynaptic Neuron cluster_intervention Pharmacological Intervention GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel (Cl-) GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability causes GABA GABA GABA->GABA_A_Receptor binds to Azaspiro_Antagonist Azaspiro[5.5]undecane Antagonist Azaspiro_Antagonist->GABA_A_Receptor blocks

Caption: Competitive antagonism of the GABA-A receptor by an azaspiro[5.5]undecane derivative.

General Workflow for Drug Discovery and Evaluation

This diagram outlines a typical workflow for the discovery and evaluation of novel therapeutic compounds, applicable to the study of azaspiro[5.5]undecane derivatives.

Drug_Discovery_Workflow Compound_Synthesis Compound Synthesis (e.g., Azaspiro Derivatives) In_Vitro_Screening In Vitro Screening (Binding Assays, Enzyme Assays) Compound_Synthesis->In_Vitro_Screening Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) In_Vitro_Screening->Hit_to_Lead Active 'Hits' In_Vivo_Studies In Vivo Studies (Efficacy, PK/PD, Toxicity) Hit_to_Lead->In_Vivo_Studies Lead Compounds Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development Candidate Drug

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.

References

Structure-activity relationship (SAR) studies of "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one" analogs

Author: BenchChem Technical Support Team. Date: November 2025

Structure-Activity Relationship (SAR) Studies of 3-Azaspiro[5.5]undecane Analogs

A Comparative Guide for Researchers and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific Structure-Activity Relationship (SAR) data, quantitative biological evaluations, or detailed experimental protocols for "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one". The following guide presents a comparative analysis of a closely related class of compounds, the 3-azaspiro[5.5]undecane-2,4-dione analogs, which have been primarily investigated for their anticonvulsant properties. This information is intended to provide a relevant example of SAR studies within the broader 3-azaspiro[5.5]undecane scaffold.

Introduction to 3-Azaspiro[5.5]undecane Scaffolds

The 3-azaspiro[5.5]undecane core is a spirocyclic scaffold that has garnered interest in medicinal chemistry due to its rigid three-dimensional structure. This rigidity can lead to improved binding affinity and selectivity for biological targets. Derivatives of this scaffold have been explored for a variety of biological activities, with a notable focus on their effects on the central nervous system (CNS).[1] Specifically, analogs of 3-azaspiro[5.5]undecane-2,4-dione have been synthesized and evaluated for their potential as anticonvulsant agents.[2]

Comparative Analysis of 3-Azaspiro[5.5]undecane-2,4-dione Analogs

Qualitative Structure-Activity Relationship (SAR)

Studies on N-substituted 3-azaspiro[5.5]undecane-2,4-diones have provided the following general SAR insights for anticonvulsant activity:

  • Nature of the N-Substituent: The substituent on the imide nitrogen atom significantly influences anticonvulsant activity.

  • Aromatic Substituents: The presence of a phenyl ring at the imide nitrogen has been a common feature in active compounds.

  • Substitution on the Phenyl Ring: The position and electronic nature of substituents on the phenyl ring are critical for activity. For instance, the introduction of fluoro or trifluoromethyl groups has been shown to increase anticonvulsant activity compared to chloro, methoxy, or methyl analogs.[2]

  • Linker between the Spiro-core and Aromatic Ring: The introduction of a linker, such as a methylene or imine group, between the imide nitrogen and an aromatic moiety has been reported to enhance anticonvulsant activity in related spirosuccinimide series.

Quantitative Data Presentation (Representative Example)

As no specific quantitative data for a series of "this compound" analogs was found, the following table is a representative example of how such data would be presented for a hypothetical series of 3-azaspiro[5.5]undecane-2,4-dione analogs evaluated for anticonvulsant activity.

Compound IDR-Group (on Imide Nitrogen)MES Test (% Protection at 100 mg/kg)scPTZ Test (% Protection at 100 mg/kg)Neurotoxicity (Rotorod Test) (% Impairment at 100 mg/kg)
AZA-01 Phenyl50250
AZA-02 4-Fluorophenyl75500
AZA-03 4-Chlorophenyl502525
AZA-04 4-Trifluoromethylphenyl1007525
AZA-05 Benzyl2500

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

Below are detailed methodologies for key experiments typically cited in the evaluation of novel anticonvulsant and cytotoxic agents.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify compounds that can prevent the spread of seizures.[3][4]

Objective: To evaluate the ability of a test compound to prevent tonic hind limb extension induced by a maximal electrical stimulus.

Animals: Male Swiss mice (20-25 g).

Procedure:

  • Test compounds are administered intraperitoneally (i.p.) at a predetermined dose (e.g., 100 mg/kg).

  • After a specific time (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.

  • The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hind limb extension.

  • The results are expressed as the percentage of animals protected in the test group compared to a vehicle-treated control group.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HCT116)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualization of Pathways and Workflows

Signaling Pathways

The precise mechanism of action for many 3-azaspiro[5.5]undecane analogs is not fully elucidated, but for anticonvulsant agents, common mechanisms involve the modulation of neuronal excitability.[6][7][8][9] The following diagram illustrates a generalized mechanism of action for anticonvulsant drugs.

Anticonvulsant_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Vesicle Glutamate Vesicle Ca_Channel Voltage-Gated Ca++ Channel Ca_Channel->Vesicle Glutamate Release GABA_T GABA Transaminase AMPA_Receptor AMPA Receptor GABA_A_Receptor GABA-A Receptor Drug Anticonvulsant Drug Drug->Na_Channel Inhibition Drug->Ca_Channel Inhibition Drug->GABA_T Inhibition Drug->GABA_A_Receptor Enhancement Drug->AMPA_Receptor Inhibition

Caption: Generalized mechanisms of action for anticonvulsant drugs.

Experimental Workflows

The following diagram illustrates a typical workflow for a cell-based cytotoxicity assay.

Cytotoxicity_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

References

Comparative docking studies of "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one" with target proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of molecular docking studies on azaspiro compounds, offering insights into potential protein targets and interaction profiles relevant to "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one".

The unique three-dimensional architecture of spirocyclic scaffolds, such as the azaspiro[5.5]undecane core, presents a compelling starting point for the design of novel therapeutics. These structures offer conformational rigidity and precise spatial arrangement of functional groups, which can lead to high-affinity and selective interactions with biological targets. This guide summarizes findings from docking studies on analogous spirocyclic molecules to inform potential research directions for "this compound".

Performance of Structurally Related Spiro Compounds in Docking Studies

Compound ClassTarget ProteinDocking Score (kcal/mol)Binding Affinity (Kᵢ or IC₅₀)Reference
Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivativesSARS-CoV-2 Main ProteaseNot SpecifiedNot Specified[1][2]
Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivativesHuman Mast Cell TryptaseNot SpecifiedNot Specified[1][2]
Spiro-pyrrolopyridazine DerivativesEpidermal Growth Factor Receptor (EGFR)Not SpecifiedIC₅₀ values in µM range[3]
Spiro quinoxaline-β-lactam based compoundsCalf Thymus-DNANot SpecifiedKₑ values in the range of 0.24-0.64 × 10⁵ M⁻¹[4]
Dispiro-indolinonesMDM2 (predicted)Not SpecifiedIC₅₀ = 1.2–3.5 µM (vs. LNCaP cells)[5]
1-Oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives5-HT₁ₐ ReceptorNot SpecifiedNot Specified[6]
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativesNot Specified (Myelostimulators)Not SpecifiedNot Specified[7]
4,6-Diaryl-2-imino-1,2-dihydropyridine-3-carbonitrilesPhosphodiesterase 3 (PDE3)Not SpecifiedIC₅₀ of 27 µM (for lead compound)[8]
β-Caryophyllene derivativesNot Specified (Anticancer)Not SpecifiedIC₅₀ = 3.09 µM (for lead compound)[9]

Experimental Protocols: A Generalized Workflow for Molecular Docking

The following protocol outlines a standard procedure for conducting a molecular docking study, which can be adapted for "this compound" against a selected protein target.

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structure of "this compound" is constructed using molecular modeling software (e.g., Avogadro, ChemDraw). The structure is then energetically minimized using a suitable force field (e.g., MMFF94).

  • Protein Selection and Preparation: A target protein is selected based on the desired therapeutic application and data from analogous compounds. The 3D structure of the protein is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.

Molecular Docking Simulation
  • Software: A molecular docking program such as AutoDock Vina, Glide, or GOLD is used.

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • Docking Execution: The docking simulation is performed, where the software systematically samples different conformations and orientations of the ligand within the defined grid box, scoring each pose based on a scoring function that estimates the binding affinity.

Analysis of Docking Results
  • Binding Pose Analysis: The top-ranked docking poses are visualized to analyze the interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

  • Scoring Function: The docking scores (e.g., binding energy in kcal/mol) of the different poses are used to rank the potential binding modes. Lower scores generally indicate more favorable binding.

Visualizing the Path to Discovery

To better understand the processes involved, the following diagrams illustrate a typical workflow for a computational drug discovery project and a hypothetical signaling pathway that could be influenced by an azaspiro compound.

experimental_workflow Experimental Workflow for a Docking Study cluster_preparation Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase cluster_validation Experimental Validation ligand_prep Ligand Preparation (3D Structure & Minimization) define_grid Define Grid Box (Active Site) ligand_prep->define_grid protein_prep Protein Preparation (from PDB, Add Hydrogens) protein_prep->define_grid run_docking Execute Docking (e.g., AutoDock Vina) define_grid->run_docking analyze_poses Analyze Binding Poses (Interactions) run_docking->analyze_poses rank_scores Rank Docking Scores (Binding Affinity) analyze_poses->rank_scores in_vitro In Vitro Assays rank_scores->in_vitro signaling_pathway Hypothetical GPCR Signaling Pathway Modulation ligand Azaspiro Compound (e.g., this compound) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binds to g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A (PKA) second_messenger->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates targets leading to

References

Reproducibility of "3-Methyl-3-azaspiro[5.5]undec-7-en-9-one" synthesis in different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of complex molecules is often fraught with challenges, with reproducibility across different laboratories being a significant hurdle. This guide delves into the potential reproducibility of the synthesis of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one, a complex spirocyclic ketone. Due to the limited specific literature on this exact compound, we present a plausible synthetic pathway and compare it with the established synthesis of a structurally related alternative, highlighting key factors that can influence the outcome of such chemical transformations.

Spirocyclic scaffolds are of increasing interest in drug discovery due to their inherent three-dimensionality, which can lead to enhanced potency and selectivity for biological targets. However, the construction of these intricate architectures can be sensitive to subtle variations in reaction conditions, making inter-laboratory reproducibility a critical concern.

Hypothetical Synthesis of this compound

Based on established methodologies for the synthesis of related aza-spirocycles, a plausible route to this compound could involve a Robinson annulation approach. This method is a classic and powerful tool for the formation of six-membered rings in a single pot.

Experimental Protocol:

The synthesis would likely commence with the Michael addition of N-methyl-4-piperidone to methyl vinyl ketone to form a 1,5-dicarbonyl intermediate. This is followed by an intramolecular aldol condensation to construct the second six-membered ring of the spirocyclic system.

Step 1: Michael Addition

  • To a solution of N-methyl-4-piperidone (1.0 eq) in a suitable solvent such as ethanol or methanol, a catalytic amount of a base (e.g., sodium ethoxide or potassium hydroxide) is added.

  • Methyl vinyl ketone (1.1 eq) is then added dropwise at room temperature.

  • The reaction mixture is stirred for a specified time (e.g., 12-24 hours) to ensure the completion of the Michael addition.

Step 2: Aldol Condensation and Dehydration

  • The reaction mixture from Step 1 is then heated to reflux to promote the intramolecular aldol condensation.

  • An acid or base catalyst can be used to facilitate this step.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.

Alternative Synthesis: 3-Oxaspiro[5.5]undec-7-en-9-one

For comparison, we will consider the synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one, a related spirocyclic ketone where the nitrogen atom is replaced by oxygen. The synthesis of this compound via a Robinson annulation has been reported with specific conditions and yields, providing a benchmark for comparison.

Experimental Protocol:

The synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one is also achieved through a Robinson annulation, but under acidic catalysis.

  • A mixture of tetrahydro-4H-pyran-4-one (1.0 eq) and methyl vinyl ketone (1.2 eq) is dissolved in benzene.

  • Phosphoric acid (catalytic amount) is added to the mixture.

  • The reaction is heated at reflux with a Dean-Stark apparatus to remove water.

  • After completion, the reaction mixture is neutralized, and the product is isolated and purified.

Data Presentation: A Comparative Analysis

The following table summarizes the key reaction parameters and expected outcomes for the hypothetical synthesis of this compound and the reported synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one.

ParameterHypothetical: this compoundReported: 3-Oxaspiro[5.5]undec-7-en-9-one
Starting Materials N-methyl-4-piperidone, Methyl vinyl ketoneTetrahydro-4H-pyran-4-one, Methyl vinyl ketone
Key Reaction Robinson AnnulationRobinson Annulation
Catalyst Base (e.g., NaOEt, KOH)Acid (e.g., H₃PO₄)
Solvent Ethanol or MethanolBenzene
Reaction Temperature Room temperature (Michael), Reflux (Aldol)Reflux
Reported Yield Not available (Hypothetical)~70%
Purification Method Column ChromatographyNot specified, likely chromatography

Factors Influencing Reproducibility

Several factors can contribute to variability in the synthesis of spirocyclic ketones like this compound between different laboratories:

  • Purity of Reagents: The purity of the starting materials, especially the N-methyl-4-piperidone and methyl vinyl ketone, is crucial. Impurities can lead to side reactions and lower yields.

  • Catalyst Activity: The concentration and activity of the base catalyst can significantly impact the reaction rate and the formation of byproducts.

  • Reaction Time and Temperature: Precise control over reaction time and temperature is essential. Deviations can lead to incomplete reactions or the formation of degradation products.

  • Solvent Quality: The grade and water content of the solvent can influence the reaction.

  • Work-up and Purification: The efficiency of the extraction and purification steps will directly affect the final yield and purity of the product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Start Materials: N-methyl-4-piperidone Methyl vinyl ketone michael_addition Michael Addition (Base Catalyst, RT) start->michael_addition aldol_condensation Intramolecular Aldol Condensation (Reflux) michael_addition->aldol_condensation quenching Reaction Quenching aldol_condensation->quenching extraction Extraction quenching->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Evaporation drying->concentration chromatography Column Chromatography concentration->chromatography product Pure Product chromatography->product

Caption: Synthetic workflow for this compound.

logical_relationship cluster_factors Influencing Factors reproducibility Reproducibility of Synthesis reagent_purity Reagent Purity reproducibility->reagent_purity catalyst_activity Catalyst Activity reproducibility->catalyst_activity reaction_conditions Reaction Conditions (Time, Temp) reproducibility->reaction_conditions solvent_quality Solvent Quality reproducibility->solvent_quality purification_technique Purification Technique reproducibility->purification_technique

Caption: Factors affecting the reproducibility of spirocycle synthesis.

Safety Operating Guide

Proper Disposal of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one (CAS No. 189176-32-7). Due to the absence of a complete Safety Data Sheet (SDS) with full GHS classification, this compound must be treated as a hazardous waste with unknown characteristics, necessitating stringent safety precautions. The following procedures are based on general best practices for laboratory chemical waste management and available safety information.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to adhere to the following safety protocols to minimize exposure and risk.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Handling Environment:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Inert Atmosphere: For transfers of the pure substance, consider handling under an inert gas (e.g., nitrogen or argon) to prevent reaction with atmospheric components.

  • Ignition Sources: Keep away from open flames, hot surfaces, and other potential sources of ignition.[1]

II. Step-by-Step Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. This process involves waste identification, segregation, containment, and labeling, culminating in collection by authorized personnel.

G cluster_0 Disposal Workflow A 1. Waste Identification Treat as Hazardous Waste B 2. Segregation Isolate from incompatible materials A->B C 3. Containment Use appropriate, sealed containers B->C D 4. Labeling Complete a hazardous waste tag C->D E 5. Storage Designated satellite accumulation area D->E F 6. Collection Arrange for pickup by EHS E->F

Figure 1: Step-by-step workflow for the disposal of this compound.

Experimental Protocol for Disposal:

  • Waste Identification:

    • Classify all quantities of this compound, including unused pure compound, contaminated materials (e.g., pipette tips, weighing boats), and solutions, as hazardous chemical waste.

  • Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Segregate this waste from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Containment:

    • Pure Compound (Solid or Oil): Collect in a clean, dry, and chemically compatible container with a secure screw-top lid. The original container is often the best choice.

    • Contaminated Labware (Solid Waste): Place items like gloves, absorbent paper, and pipette tips into a designated solid hazardous waste container.

    • Solutions: Collect liquid waste containing this compound in a separate, leak-proof container, clearly identifying the solvent and approximate concentration.

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first particle of waste is added.

    • The label must include:

      • The full chemical name: "this compound"

      • CAS Number: "189176-32-7"

      • The words "Hazardous Waste"

      • An accumulation start date.

      • The name and contact information of the generating researcher or lab.

      • All constituents and their approximate percentages if it is a mixture.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be under the control of the laboratory personnel, away from general traffic, and ideally in secondary containment (e.g., a chemical-resistant tray or tub).

  • Collection:

    • Once the container is full or has been in storage for the maximum allowable time per institutional policy (often 6-12 months), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[2][3]

III. Logical Relationship for Waste Classification

Given the incomplete safety data, a precautionary approach to waste classification is mandatory. The decision-making process for classifying this compound waste is illustrated below.

G cluster_0 Waste Classification Logic Start Is a complete SDS with GHS classification available? TreatAsHazardous Treat as Hazardous Waste (Unknown Characteristics) Start->TreatAsHazardous No FollowSpecific Follow specific disposal instructions based on GHS hazards Start->FollowSpecific Yes No No Yes Yes Segregate Segregate as a unique waste stream TreatAsHazardous->Segregate Containerize Use a dedicated, labeled waste container Segregate->Containerize EHS Consult EHS for final disposal pathway Containerize->EHS

Figure 2: Decision logic for classifying waste when a full SDS is unavailable.

IV. Disposal of Empty Containers

Empty containers that previously held this compound must also be managed properly to prevent the release of residual chemicals into the environment.

Procedure for Empty Container Disposal:

  • Triple Rinse:

    • Rinse the empty container three times with a suitable solvent in which the compound is soluble.

    • Collect the rinsate as hazardous waste and add it to the appropriate liquid waste container for this compound.[1]

  • Deface Label:

    • Completely remove or deface the original manufacturer's label.

  • Final Disposal:

    • After triple rinsing and defacing the label, the container can typically be disposed of as regular laboratory glass or plastic waste. However, confirm this with your institutional EHS policies.

V. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS.

  • Control: If the spill is small and you are trained to handle it, wear appropriate PPE.

  • Absorb: Cover the spill with a chemical absorbent material.

  • Collect: Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one. The following procedures are based on the known hazards of structurally similar compounds and general best practices for laboratory chemical safety.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is necessary. The recommended PPE is derived from the hazard profiles of analogous spiro compounds, which indicate risks of skin irritation, serious eye irritation, respiratory tract irritation, and potential harm if swallowed.[1][2]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Butyl gloves are also a good option for handling ketones.[3][4] Always inspect gloves for integrity before use and dispose of them properly after handling.[2]
Eye and Face Protection Safety goggles and face shieldChemical splash goggles are mandatory. A face shield should be worn over safety glasses, especially when there is a risk of splashing or a highly exothermic reaction.[4][5]
Skin and Body Protection Laboratory coat and protective clothingA flame-resistant lab coat (e.g., Nomex®) should be worn over cotton clothing.[5] Ensure the lab coat is buttoned and fits correctly to cover as much skin as possible.[5] A complete chemical-resistant suit may be necessary depending on the scale of the operation.[2]
Respiratory Protection RespiratorUse of a NIOSH-approved respirator is required if working outside of a certified chemical fume hood or if there is a risk of generating aerosols or dust.[2][5][6] A respiratory protection program, including fit testing, is essential.[5]
Foot Protection Closed-toe shoesAppropriate shoes that cover the entire foot are required.[5]

Operational Plan: Handling Procedures

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure appropriate exhaust ventilation is available where dust or aerosols may be formed.[2]

2. Pre-Handling:

  • Consult the Safety Data Sheets of structurally similar compounds to be fully aware of potential hazards.

  • Inspect all PPE for damage before use.[2]

  • Ensure easy access to an emergency eyewash station and safety shower.

3. During Handling:

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use proper glove removal technique to prevent skin contact with the outer surface of the glove.[2]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]

  • Clean and decontaminate the work area.

Disposal Plan

  • Waste Collection:

    • Collect all waste contaminated with this compound in a designated, properly labeled, and sealed container.

  • Disposal:

    • Dispose of contaminated materials, including gloves and any disposable labware, as hazardous chemical waste in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains.[2]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_exp Perform Experiment handle_chem->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose post_ppe Doff PPE Correctly cleanup_dispose->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3-azaspiro[5.5]undec-7-en-9-one
Reactant of Route 2
3-Methyl-3-azaspiro[5.5]undec-7-en-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.